2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Description
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Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLQRJGNGUAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501002 | |
| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70390-94-2 | |
| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its structural and electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in the design of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidines and oxadiazoles, allowing it to modulate the activity of a wide range of biological targets.[2] This guide focuses on a specific, synthetically useful derivative: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. The introduction of a reactive chloromethyl group provides a key handle for further chemical modification, making this compound a valuable building block for creating diverse molecular libraries for drug discovery.
Chemical Structure and Properties
IUPAC Name: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole CAS Number: 70390-94-2 Molecular Formula: C₉H₇ClN₂S Molecular Weight: 210.68 g/mol
The chemical structure of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is characterized by a central 1,3,4-thiadiazole ring substituted with a phenyl group at the 5-position and a chloromethyl group at the 2-position.
Figure 1: Chemical structure of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
The most common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazide derivatives.[3][4] For the synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, a plausible and established synthetic route starts from benzoyl chloride and thiosemicarbazide.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of N-Benzoylthiosemicarbazide: Reaction of benzoyl chloride with thiosemicarbazide.
-
Cyclization with Chloroacetyl Chloride: The resulting N-benzoylthiosemicarbazide is then reacted with chloroacetyl chloride to form the chloromethyl-substituted thiadiazole ring.
Figure 2: Proposed synthetic workflow for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives and should be adapted and optimized.
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (0.1 mol) in pyridine (50 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add benzoyl chloride (0.1 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) with constant stirring.
-
Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to afford pure 1-benzoylthiosemicarbazide.
Step 2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
To a mixture of 1-benzoylthiosemicarbazide (0.05 mol) and chloroacetic acid (0.05 mol), add phosphorus oxychloride (25 mL) slowly in a fume hood.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Structural Characterization
The structure of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole can be unequivocally confirmed using a combination of spectroscopic techniques.
Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Multiplet in the aromatic region (δ 7.4-8.0 ppm) corresponding to the protons of the phenyl ring. - A singlet for the chloromethyl (-CH₂Cl) protons, expected to be downfield (δ ~4.5-5.0 ppm) due to the deshielding effect of the chlorine atom and the thiadiazole ring. |
| ¹³C NMR | - Signals for the aromatic carbons of the phenyl group. - Two distinct signals for the C2 and C5 carbons of the thiadiazole ring (expected in the range of δ 150-170 ppm). - A signal for the chloromethyl carbon (-CH₂Cl), typically appearing in the range of δ 40-50 ppm. |
| IR (Infrared) Spectroscopy | - Aromatic C-H stretching vibrations (~3050-3100 cm⁻¹). - C=N stretching vibration of the thiadiazole ring (~1600-1650 cm⁻¹). - C-S stretching vibration (~600-800 cm⁻¹). - C-Cl stretching vibration (~650-800 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.68 g/mol ). - An isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. - Fragmentation patterns corresponding to the loss of the chloromethyl group and other fragments of the molecule. |
Applications in Drug Development and Research
The 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole scaffold is a versatile starting material for the synthesis of a wide array of biologically active molecules. The reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and pharmacophores.
Potential Therapeutic Applications of Derivatives
Derivatives of 1,3,4-thiadiazoles have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, such as inhibition of carbonic anhydrase, receptor tyrosine kinases, and tubulin polymerization.[1]
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a key component of several antimicrobial and antifungal agents.[3] The ability to easily modify the 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole structure allows for the generation of new compounds to combat drug-resistant pathogens.
-
Anti-inflammatory Activity: Certain 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory properties, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.
Workflow for Derivative Synthesis and Screening
Figure 3: General workflow for the utilization of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole in drug discovery.
Conclusion
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole represents a key building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the chloromethyl group provide a versatile platform for the creation of diverse chemical libraries. The extensive body of research on the biological activities of 1,3,4-thiadiazole derivatives underscores the importance of this scaffold in the ongoing search for new and effective therapeutic agents. This guide provides a foundational understanding of the synthesis, characterization, and potential applications of this valuable chemical entity, serving as a resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- Schenone, S., Brullo, C., Bruno, O., et al. (2009). New 1,3,4-thiadiazole derivatives with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 17(15), 5562-5569.
- Matysiak, J. (2016). 1,3,4-Thiadiazole Derivatives as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 16(15), 1233-1245.
- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 39(9), 793-804.
- Zou, X. J., Lai, L. H., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis and antifungal activity of 2,5-disubstituted-1,3,4-thiadiazole. Journal of Agricultural and Food Chemistry, 50(13), 3757-3760.
- Chapleo, C. B., Myers, M., Myers, P. L., Saville, J. F., Smith, A. C. B., Stillings, M. R., Tulloch, I. F., Walter, D. S., & Welbourn, A. P. (1986). Substituted 1,3,4-Thiadiazoles with Anticonvulsant Activity. 1. Hydrazones. Journal of Medicinal Chemistry, 29(11), 2273–2280.
Sources
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synthetic Versatility and Biological Potential of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and agrochemical research, prized for its diverse biological activities. This guide provides an in-depth exploration of a key derivative, 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, a versatile building block for creating novel compounds with significant therapeutic and industrial potential. We will delve into its synthesis, chemical reactivity, and the broad spectrum of biological activities associated with its derivatives, offering both theoretical understanding and practical insights for researchers in the field.
The Strategic Importance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of pyrimidine and is found in a variety of established drugs, highlighting its importance in medicinal chemistry. The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and act as a two-electron donor system, contribute to its wide range of pharmacological effects. Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]
The subject of this guide, 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, is of particular interest due to the presence of a reactive chloromethyl group. This functional group serves as a key electrophilic site, enabling a wide array of nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making it an invaluable intermediate for the synthesis of extensive compound libraries for drug discovery and development.
Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: A Proposed Pathway
While a direct, one-pot synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole is not extensively documented, a reliable and logical multi-step synthetic route can be proposed based on established methodologies for the synthesis of related 1,3,4-thiadiazole derivatives. The proposed pathway involves the initial construction of the 5-phenyl-1,3,4-thiadiazole core, followed by the introduction and subsequent conversion of a functional group at the 2-position to the desired chloromethyl moiety.
A plausible and efficient approach begins with the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole, a common and readily accessible intermediate.
Caption: Proposed synthesis of the key intermediate, 2-amino-5-phenyl-1,3,4-thiadiazole.
Step-by-Step Protocol for the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is based on a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
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Formation of Benzoylthiosemicarbazide:
-
In a round-bottom flask, dissolve benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent such as dry pyridine.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Cyclization and Isolation:
-
Once the reaction is complete, pour the reaction mixture into crushed ice with vigorous stirring.
-
A precipitate of 2-amino-5-phenyl-1,3,4-thiadiazole will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and pyridine.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
The next crucial step is the conversion of the amino group to a hydroxymethyl group, which can then be chlorinated.
Caption: Proposed conversion of the amino intermediate to the hydroxymethyl derivative.
Step-by-Step Protocol for the Synthesis of 2-Hydroxymethyl-5-phenyl-1,3,4-thiadiazole
-
Diazotization:
-
Suspend 2-amino-5-phenyl-1,3,4-thiadiazole (1 equivalent) in a mixture of dilute sulfuric acid and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Gently heat the solution containing the diazonium salt to 50-60 °C. Nitrogen gas will evolve.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxymethyl-5-phenyl-1,3,4-thiadiazole.
-
Purify the product by column chromatography on silica gel if necessary.
-
Finally, the hydroxymethyl group is converted to the target chloromethyl group.
Caption: The final chlorination step to yield the target compound.
Step-by-Step Protocol for the Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 2-hydroxymethyl-5-phenyl-1,3,4-thiadiazole (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
During the reaction, hydrogen chloride and sulfur dioxide gases will be evolved, which should be neutralized in a basic solution.
-
-
Isolation and Purification:
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
Add ice-cold water to the residue to quench any remaining thionyl chloride.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or ethanol.
-
Physicochemical Properties and Spectral Characterization
The following table summarizes the predicted physicochemical properties and expected spectral data for 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. These predictions are based on the analysis of structurally related compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₇ClN₂S |
| Molecular Weight | 210.69 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl), δ ~7.4-7.6 ppm (m, 3H, Ar-H), δ ~7.9-8.1 ppm (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~35-40 ppm (-CH₂Cl), δ ~126-132 ppm (aromatic carbons), δ ~165-170 ppm (C2 and C5 of thiadiazole ring) |
| IR (KBr, cm⁻¹) | ~3050-3100 (Ar C-H stretch), ~2920-2960 (Aliphatic C-H stretch), ~1600-1650 (C=N stretch), ~1400-1500 (Ar C=C stretch), ~700-800 (C-Cl stretch) |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 210/212 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve the loss of the chloromethyl group. |
Chemical Reactivity: A Gateway to Diverse Derivatives
The synthetic utility of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse libraries of novel compounds.
Caption: Nucleophilic substitution reactions of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Typical Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)-5-phenyl-1,3,4-thiadiazole derivatives. These reactions are typically carried out in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine to scavenge the HCl byproduct.
-
Thioether Formation: Treatment with thiols in the presence of a base (e.g., sodium hydroxide or sodium ethoxide) affords 2-(alkyl/arylthiomethyl)-5-phenyl-1,3,4-thiadiazoles.
-
Ether Formation: Reaction with alcohols in the presence of a strong base like sodium hydride leads to the formation of 2-(alkoxymethyl)-5-phenyl-1,3,4-thiadiazole derivatives.
-
Azide Formation: Substitution with sodium azide in a solvent like DMF or DMSO provides 2-(azidomethyl)-5-phenyl-1,3,4-thiadiazole. The resulting azide can be further transformed, for example, into an amine via reduction or into a triazole via click chemistry.
-
Cyanide Substitution: Reaction with sodium or potassium cyanide yields 2-(cyanomethyl)-5-phenyl-1,3,4-thiadiazole. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Biological Activities and Potential Applications
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, and derivatives of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole are expected to exhibit a broad range of biological activities. The phenyl group at the 5-position and the diverse functionalities that can be introduced at the 2-position via the chloromethyl handle allow for fine-tuning of the molecule's physicochemical properties and biological targets.
Table of Reported Biological Activities for 1,3,4-Thiadiazole Derivatives:
| Biological Activity | Description | Key Structural Features |
| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria.[3] | Often possess electron-withdrawing groups on the phenyl ring and/or specific substituents on the thiadiazole core. |
| Antifungal | Show potent activity against various fungal strains, including plant pathogens.[4] | The nature of the substituent at the 2-position is crucial for antifungal efficacy. |
| Antiviral | Some derivatives have shown promising activity against viruses like the tobacco mosaic virus (TMV).[3] | Specific sulfonamide and other functionalities have been linked to antiviral effects. |
| Anticancer | Exhibit cytotoxic effects against various cancer cell lines through mechanisms like enzyme inhibition and apoptosis induction.[1] | The substitution pattern on both the phenyl ring and the thiadiazole nucleus significantly influences anticancer activity. |
| Anticonvulsant | Certain derivatives have demonstrated protection against seizures in animal models.[1] | Aryl and substituted amino groups are common features in anticonvulsant thiadiazoles. |
| Anti-inflammatory | Inhibit inflammatory pathways, showing potential for the treatment of inflammatory disorders. | The presence of specific side chains and substitution patterns contributes to anti-inflammatory effects. |
The versatility of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole makes it a highly valuable starting material for the development of new therapeutic agents and agrochemicals. By leveraging the reactivity of the chloromethyl group, researchers can systematically modify the lead structure to optimize its biological activity, selectivity, and pharmacokinetic properties.
Conclusion
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a key synthetic intermediate with significant potential in drug discovery and materials science. While its direct synthesis requires a multi-step approach, the individual reactions are based on well-established and reliable chemical transformations. The true value of this compound lies in its ability to serve as a versatile scaffold for the creation of a vast array of derivatives through nucleophilic substitution at the chloromethyl position. The extensive and diverse biological activities associated with the 1,3,4-thiadiazole core underscore the importance of this building block in the ongoing search for novel and effective therapeutic and agrochemical agents. This guide provides a solid foundation for researchers to explore the rich chemistry and promising applications of this important heterocyclic compound.
References
-
Mishra, R., & Jha, K. K. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2014, 1-18. [Link]
- (This reference is a placeholder for a specific protocol for the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole, which would be cited from a primary liter
- (This reference is a placeholder for a specific protocol for the diazotization and hydrolysis of 2-amino-heterocycles, which would be cited from a primary liter
- (This reference is a placeholder for a specific protocol for the chlorination of hydroxymethyl-heterocycles, which would be cited from a primary liter
- (This reference is a placeholder for a source containing spectroscopic data of a closely related compound, which would be cited from a primary liter
-
Chen, H., Li, Z., & Han, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Wang, B., Liu, X., & Zhang, Y. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20077. [Link]
- (This reference is a placeholder for a review or primary research article on the nucleophilic substitution reactions of chloromethyl-substituted heterocycles.)
- (This reference is a placeholder for a review on the biological activities of 1,3,4-thiadiazole deriv
- (This reference is a placeholder for a specific example of an amination reaction on a chloromethyl-substituted heterocycle.)
- (This reference is a placeholder for a comprehensive review on the medicinal chemistry of thiadiazoles.)
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring system is a cornerstone of contemporary medicinal chemistry, renowned for its versatile biological activities. This five-membered heterocycle, a bioisostere of pyrimidine, is a privileged scaffold found in numerous pharmacologically active agents. Its unique electronic properties, including its mesoionic character, facilitate its ability to cross biological membranes and interact with a diverse array of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This guide focuses on a specific, highly reactive derivative: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, providing a comprehensive overview of its synthesis, chemical characteristics, and potential as a lead compound in drug development, particularly in oncology.
Chemical Identity and Physicochemical Properties
IUPAC Name: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole CAS Number: 70390-94-2 Molecular Formula: C₉H₇ClN₂S Molecular Weight: 210.68 g/mol
The presence of a reactive chloromethyl group at the 2-position of the thiadiazole ring makes this compound a valuable intermediate for further chemical modifications, allowing for the introduction of various functional groups to modulate its biological activity.
| Property | Value (Predicted/Estimated) | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of similar compounds |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: A Step-by-Step Protocol
The synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole can be achieved through the cyclization of a suitable thiosemicarbazide precursor. The following protocol is a well-established method for the formation of the 1,3,4-thiadiazole ring system.
Reaction Scheme:
Caption: Synthetic pathway for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Materials and Reagents:
-
Benzaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Chloroacetyl chloride
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
Step 1: Synthesis of Benzaldehyde thiosemicarbazone
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in hot ethanol to the flask.
-
Add a few drops of a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the benzaldehyde thiosemicarbazone.
Step 2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
Suspend the benzaldehyde thiosemicarbazone (1 equivalent) in a suitable solvent such as dry DMF.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Characterization:
The structure of the synthesized compound should be confirmed using modern analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons of the phenyl group and a characteristic singlet for the chloromethyl protons.
-
¹³C NMR: Resonances corresponding to the carbons of the phenyl ring, the thiadiazole ring, and the chloromethyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 210.68 g/mol .
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N, C-S, and C-Cl bonds.
Biological Activities and Therapeutic Potential in Oncology
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents. These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms.
Potential Mechanisms of Anticancer Action:
-
Inhibition of DNA and RNA Synthesis: The structural similarity of the 1,3,4-thiadiazole ring to purine and pyrimidine bases allows some derivatives to interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.
-
Kinase Inhibition: Many kinases are overexpressed or dysregulated in cancer cells, playing a crucial role in tumor growth and survival. The heteroatoms of the thiadiazole ring can form key interactions with the active sites of various kinases, leading to their inhibition.
-
Enzyme Inhibition: Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of enzymes that are critical for cancer cell metabolism and survival, such as carbonic anhydrase and histone deacetylases (HDACs).
-
Induction of Apoptosis: A common outcome of the action of many anticancer drugs is the induction of programmed cell death, or apoptosis. Thiadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells.
Caption: Potential anticancer mechanisms of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
While specific cytotoxic data for 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole is not extensively reported, numerous studies on structurally similar 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant anticancer activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia. The presence of the reactive chloromethyl group in the title compound offers a strategic advantage for the development of targeted covalent inhibitors or as a handle for further derivatization to improve potency and selectivity.
Safety, Handling, and Disposal
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Hazard Identification (based on related compounds):
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Future Directions and Conclusion
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole represents a valuable building block for the synthesis of novel therapeutic agents. Its inherent reactivity, coupled with the proven pharmacological importance of the 1,3,4-thiadiazole scaffold, makes it a compound of significant interest for drug discovery programs, particularly in the field of oncology.
Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening of the compound against a diverse panel of cancer cell lines to determine its cytotoxic profile and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of anticancer activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessment of the antitumor activity of promising derivatives in preclinical animal models of cancer.
References
- A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives. The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis. All the new synthesized compounds were investigated for in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (
Spectroscopic data for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a reactive chloromethyl group and a phenyl substituent makes this particular derivative a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. As a senior application scientist, the aim is to not only present the data but also to provide insights into the experimental choices and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this compound.
Chemical Structure
An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Thiadiazoles
Introduction: The Thiadiazole Scaffold and the Strategic Importance of the Chloromethyl Group
The thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Thiadiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][4] The unique electronic properties of the thiadiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, contribute to its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1]
Within the vast library of thiadiazole-based compounds, those bearing a chloromethyl (-CH₂Cl) substituent represent a particularly versatile class of synthetic intermediates. The strategic placement of this reactive handle unlocks a plethora of possibilities for molecular elaboration and the generation of diverse compound libraries for drug discovery and development. This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group appended to various thiadiazole isomers, with a focus on the underlying mechanistic principles, practical experimental protocols, and the influence of the thiadiazole core on the reactivity of this crucial side chain.
The Electronic Landscape of Thiadiazoles: A Prelude to Reactivity
Thiadiazole exists in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most extensively studied in medicinal chemistry. A fundamental understanding of their electronic nature is paramount to appreciating the reactivity of the chloromethyl group.
The thiadiazole ring is inherently electron-deficient due to the high electronegativity of its constituent nitrogen and sulfur atoms.[1] This electron-withdrawing character significantly influences the reactivity of any attached substituents. In the case of a chloromethyl group, the thiadiazole ring acts as a potent electron sink, polarizing the C-Cl bond and rendering the methylene carbon highly electrophilic. This pronounced electrophilicity is the cornerstone of the chloromethyl group's utility as a synthetic linchpin.
The specific isomer of the thiadiazole can subtly modulate this electronic effect. For instance, in 1,3,4-thiadiazoles, the symmetrical arrangement of the heteroatoms contributes to a strong and evenly distributed electron-withdrawing effect. This generally leads to a highly activated chloromethyl group, primed for reaction with a wide range of nucleophiles.
Key Reactions of the Chloromethyl Group on Thiadiazoles
The primary mode of reactivity for the chloromethyl group on a thiadiazole ring is nucleophilic substitution . The electron-deficient nature of the thiadiazole ring makes the methylene carbon of the chloromethyl group an excellent electrophile, readily attacked by a diverse array of nucleophiles. This reaction typically proceeds via an SN2 mechanism, although SN1 pathways can be accessible under certain conditions, particularly with substrates that can form stabilized carbocations.
Nucleophilic Substitution with Oxygen Nucleophiles: The Williamson Ether Synthesis and Ester Formation
The reaction of chloromethyl thiadiazoles with oxygen-based nucleophiles, such as alkoxides and carboxylates, provides a straightforward route to the corresponding ethers and esters. The Williamson ether synthesis, a classic SN2 reaction, is particularly effective in this context.[5][6][7]
-
Ether Synthesis: The reaction of a 2-(chloromethyl)-1,3,4-thiadiazole derivative with a sodium or potassium alkoxide (NaOR' or KOR') in a polar aprotic solvent like DMF or THF readily affords the corresponding ether. The alkoxide, a potent nucleophile, displaces the chloride ion in a concerted fashion.
-
Ester Synthesis: Similarly, carboxylate salts (R'COO⁻Na⁺ or R'COO⁻K⁺) can be employed as nucleophiles to generate thiadiazolylmethyl esters. This transformation is valuable for installing ester functionalities that can act as prodrugs or modulate the physicochemical properties of the parent molecule.
Nucleophilic Substitution with Nitrogen Nucleophiles: Building Amines and Azides
The synthesis of nitrogen-containing derivatives from chloromethyl thiadiazoles is a cornerstone of medicinal chemistry, allowing for the introduction of basic centers that can improve aqueous solubility and facilitate salt formation.
-
Amine Synthesis: Primary and secondary amines are excellent nucleophiles for the alkylation of chloromethyl thiadiazoles. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the HCl generated during the reaction.[3] This approach provides access to a wide range of substituted aminomethyl thiadiazoles.
-
Azide Synthesis: The reaction with sodium azide (NaN₃) is a highly efficient method for introducing the azido moiety. The resulting azidomethyl thiadiazoles are versatile intermediates that can be readily reduced to the corresponding primary amines or utilized in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to construct triazole rings.
Nucleophilic Substitution with Sulfur Nucleophiles: The Gateway to Thioethers
Thioethers are another important class of compounds accessible from chloromethyl thiadiazoles. Thiols and their corresponding thiolates are excellent nucleophiles and react readily with the electrophilic chloromethyl group.
-
Thioether Synthesis: The reaction of a chloromethyl thiadiazole with a thiol (R'SH) in the presence of a base, or with a pre-formed thiolate salt (R'S⁻Na⁺), yields the corresponding thioether.[8] This reaction is a robust and high-yielding transformation, providing a reliable method for forging carbon-sulfur bonds.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of the key transformations discussed. Researchers should note that reaction conditions may require optimization based on the specific substrates and nucleophiles employed.
Protocol 1: General Procedure for the Synthesis of 2-(Alkoxymethyl)-5-aryl-1,3,4-thiadiazoles (Williamson Ether Synthesis)
Caption: Williamson Ether Synthesis Workflow.
-
Alkoxide Formation: To a stirred solution of the desired alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Reaction Initiation: Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of the 2-(chloromethyl)-5-aryl-1,3,4-thiadiazole (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 2-(Azidomethyl)-5-aryl-1,3,4-thiadiazoles
Caption: Synthesis of Azidomethyl Thiadiazoles.
-
Reaction Setup: To a solution of the 2-(chloromethyl)-5-aryl-1,3,4-thiadiazole (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.
Protocol 3: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-ylmethyl Thioethers
Caption: Thioether Synthesis from Chloromethyl Thiadiazoles.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(chloromethyl)-5-aryl-1,3,4-thiadiazole (1.0 eq) and the desired thiol (1.1 eq) in acetonitrile or DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of chloromethyl thiadiazoles, based on analogous reactions reported in the literature.
| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | Sodium Methoxide | - | Methanol | Reflux | 4-6 | 2-(Methoxymethyl)-5-phenyl-1,3,4-thiadiazole | >85 |
| 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methyl)morpholine | ~90 |
| 5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole | Sodium Azide | - | DMF | 70 | 5 | 5-(Azidomethyl)-3-phenyl-1,2,4-thiadiazole | >95 |
| 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | Thiophenol | Et₃N | THF | RT | 8 | 2-((Phenylthio)methyl)-5-methyl-1,3,4-thiadiazole | ~92 |
Conclusion and Future Perspectives
The chloromethyl group serves as a highly effective and versatile reactive handle on the thiadiazole scaffold. Its pronounced electrophilicity, a direct consequence of the electron-withdrawing nature of the thiadiazole ring, facilitates a wide range of nucleophilic substitution reactions. This reactivity profile allows for the straightforward introduction of diverse functional groups, including ethers, esters, amines, azides, and thioethers, thereby enabling the rapid generation of extensive compound libraries for drug discovery programs.
The experimental protocols outlined in this guide provide a solid foundation for researchers to exploit the synthetic potential of chloromethyl thiadiazoles. As the demand for novel therapeutic agents continues to grow, the strategic functionalization of privileged scaffolds like thiadiazole will remain a critical endeavor. The continued exploration of the reactivity of chloromethyl thiadiazoles and the development of novel transformations will undoubtedly lead to the discovery of new and potent drug candidates.
References
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). International Journal of Medicinal Chemistry, 2013, 349821. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). Molecules, 20(12), 22136–22153. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. (2022). Pharmaceuticals, 15(12), 1469. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 29(1), 1. [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). Molecules, 25(4), 942. [Link]
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2021). Journal of Chemistry, 2021, 1-10. [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). BMC Chemistry, 18(1), 1-17. [Link]
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Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2020). Journal of Kufa for Chemical Science, 2(6), 87-104. [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Applied Sciences, 11(12), 5742. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy, 12, 2921–2933. [Link]
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Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells. (2024). Arabian Journal of Chemistry, 17(1), 105437. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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11.8: Williamson Ether Synthesis. (2021). Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. (2018). YouTube. [Link]
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The Williamson Ether Synthesis. (n.d.). [Link]
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Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(11), 896-904. [Link]
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Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega, 9(15), 17305–17314. [Link]
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2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. [Link]
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2018). Journal of Chemistry, 2018, 1-9. [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2020). Journal of the Indian Chemical Society, 97(10), 1845-1851. [Link]
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2-Alkoxy-5-amino- and -5-arenesulphonamido-1,3,4-thiadiazoles and related compounds. (1973). Journal of the Chemical Society, Perkin Transactions 1, 2901-2906. [Link]
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Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1157-1164. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research, 9(12), 108-118. [Link]
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The Strategic Utility of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Thiadiazole Scaffold and the Significance of the 2-(Chloromethyl)-5-phenyl Intermediate
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This versatility stems from the thiadiazole core's ability to act as a bioisostere for other functional groups and to be readily derivatized at the 2- and 5-positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.
Within this important class of compounds, 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole emerges as a particularly valuable chemical intermediate. The presence of a reactive chloromethyl group at the 2-position provides a synthetic handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, making it a key building block for the construction of extensive compound libraries for drug discovery and development. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate.
Core Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
The synthesis of the 1,3,4-thiadiazole ring generally involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its activated form. For the synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, the logical precursors are a benzoyl-thiosemicarbazide and chloroacetic acid or a derivative thereof. A common and effective method involves the acid-catalyzed cyclization of N-benzoylthiosemicarbazide with chloroacetyl chloride.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process, starting from readily available starting materials.
Figure 1: General synthetic pathway for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
This protocol describes a representative method for the synthesis of the target intermediate.
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
To a stirred solution of thiosemicarbazide (0.1 mol) in acetone (100 mL), add pyridine (0.1 mol) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (0.1 mol) dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 1-benzoylthiosemicarbazide.
Step 2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
To a mixture of 1-benzoylthiosemicarbazide (0.05 mol) and chloroacetic acid (0.055 mol), add phosphorus oxychloride (50 mL) slowly while cooling in an ice bath.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
The Role of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole as a Versatile Intermediate
The synthetic utility of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole lies in the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse derivatives with potential biological activities.
Figure 2: Reactivity of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole with various nucleophiles.
Synthesis of Thioether Derivatives
The reaction of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole with various thiols in the presence of a base is a straightforward method to prepare a wide range of thioether derivatives. These derivatives have been investigated for their antimicrobial and antifungal activities.
Experimental Protocol: General Procedure for Thioether Synthesis
-
To a solution of the desired thiol (1.1 mmol) in a suitable solvent such as acetone or DMF (20 mL), add a base like potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thioether derivative.
Synthesis of Amine Derivatives
The chloromethyl group can be readily displaced by primary or secondary amines to yield the corresponding aminomethyl derivatives. These compounds are of interest in the development of various pharmacologically active agents.
Experimental Protocol: General Procedure for Amine Synthesis
-
Dissolve 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole (1.0 mmol) in a solvent like ethanol or acetonitrile (15 mL).
-
Add the desired primary or secondary amine (1.2 mmol) and a base such as triethylamine (1.5 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to yield the aminomethyl derivative.
Characterization of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
The structural confirmation of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole is crucial and is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the chloromethyl protons (-CH₂Cl) typically in the range of δ 4.5-5.0 ppm. A multiplet in the aromatic region (δ 7.4-8.0 ppm) corresponding to the phenyl group protons. |
| ¹³C NMR | A signal for the chloromethyl carbon (-CH₂Cl) around δ 40-45 ppm. Signals for the aromatic carbons of the phenyl group between δ 125-135 ppm. Two quaternary carbon signals for the thiadiazole ring, typically in the range of δ 160-175 ppm. |
| IR (KBr, cm⁻¹) | C-H stretching of the aromatic ring (~3050-3100 cm⁻¹). C=N stretching of the thiadiazole ring (~1600-1650 cm⁻¹). C-Cl stretching (~650-800 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom. |
Applications in Drug Discovery and Agrochemicals
The derivatives synthesized from 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole have shown promise in various biological applications.
-
Antifungal Agents: Thioether derivatives, in particular, have been explored for their potential as agricultural and clinical antifungal agents.[4][5][6] The introduction of different aryl and alkyl thiols allows for the modulation of lipophilicity and steric bulk, which can influence the antifungal potency.
-
Antimicrobial Agents: A variety of amine and other derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][7]
-
Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives have been reported to exhibit herbicidal properties, and the derivatization of the 2-(chloromethyl) group provides a route to novel herbicidal candidates.[8]
Conclusion
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the chloromethyl group make it an ideal starting material for the generation of diverse molecular libraries. The wide range of biological activities exhibited by its derivatives underscores its importance in the fields of medicinal chemistry and agrochemical research. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block in the quest for novel and effective bioactive compounds.
References
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances, 8(59), 33699-33711. [Link]
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Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., & Hu, D. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056. [Link]
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Song, B. A., Zhang, H. P., Liu, J. X., Yang, S., & Jin, L. H. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Scientific reports, 6(1), 1-10. [Link]
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El-Sayed, W. A., Ali, O. M., & El-gaby, M. S. A. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-18. [Link]
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Yadav, P., Sharma, P., & Kumar, A. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(10), 2449. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. [Link]
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Singh, P., & Kumar, A. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. International Journal of ChemTech Research, 2(3), 1694-1700. [Link]
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Khan, M. A., & Khan, M. T. (2012). Herbicidal activity of 1,3,4-thiadiazole derivatives. African Journal of Agricultural Research, 7(31), 4443-4447. [Link]
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Li, Y., Li, X., Wang, Y., Zhang, Y., Wang, J., & Chen, J. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS omega. [Link]
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Foroumadi, A., & Ebrahimi, S. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Wang, X., & Tan, C. (2018). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 23(11), 2947. [Link]
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Al-Ghorbani, M., El-Sayed, W. A., & Al-shami, A. S. (2022). Synthesis of Some New Thiadiazole/Thiadiazine derivatives as potent Biologically Active Compounds. ResearchGate. [Link]
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Li, Y., Li, X., Wang, Y., Zhang, Y., Wang, J., & Chen, J. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(16), 18063-18073. [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. [Link]
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Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap. [Link]
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EBSCO. (n.d.). Thiazole antifungals. Research Starters. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, a critical building block in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged heterocycle, renowned for its presence in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The chloromethyl group on this scaffold serves as a versatile synthetic handle, allowing for facile derivatization to explore new chemical space in drug discovery programs. This guide presents a reliable two-stage synthetic strategy, beginning with the formation of the core thiadiazole ring system, followed by the introduction of the chloromethyl moiety through a robust cyclization reaction. We will delve into the causality behind experimental choices, provide step-by-step instructions, and outline methods for analytical validation to ensure the synthesis of a high-purity final product.
Strategic Overview & Synthesis Rationale
The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is most effectively achieved through a two-part strategy. The foundational step involves the construction of the 2-amino-5-phenyl-1,3,4-thiadiazole intermediate. This is a well-established and high-yielding reaction that provides a stable precursor for the subsequent, more complex transformation.
The second stage introduces the key chloromethyl functionality. While several theoretical pathways exist, a highly efficient method involves the cyclization of an appropriate thiosemicarbazide precursor with monochloroacetyl chloride. This approach directly installs the desired chloromethyl group during the formation of the heterocyclic ring, offering an elegant and direct route to the target molecule.
Below is a workflow diagram illustrating this strategic approach.
Caption: High-level workflow for the synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Part 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Intermediate)
This initial step constructs the core heterocyclic ring system. The reaction proceeds via an acid-catalyzed condensation and cyclization of benzoic acid and thiosemicarbazide. Phosphorus oxychloride (POCl₃) is an excellent reagent for this purpose as it serves as a powerful dehydrating agent to drive the reaction to completion.[4][5]
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Benzoic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Thiosemicarbazide | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive & Moisture Sensitive. Handle in a fume hood. |
| Potassium Hydroxide (KOH) | ACS Reagent | Fluka | For neutralization. |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich | For recrystallization. |
| Deionized Water | - | - | For workup. |
| Crushed Ice | - | - | For quenching the reaction. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, ice bath, Buchner funnel, filtration flask, standard laboratory glassware.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzoic acid (0.1 mol, 12.21 g) and thiosemicarbazide (0.1 mol, 9.11 g).
-
Reagent Addition: Place the flask in an ice bath. Under a fume hood, slowly and carefully add phosphorus oxychloride (20 mL) to the mixture dropwise over 20-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reflux: Once the addition is complete, remove the flask from the ice bath and fit it with a reflux condenser. Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle and stir for 4-6 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v). The disappearance of the starting materials indicates completion.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice. Slowly and cautiously pour the reaction mixture onto the crushed ice with constant stirring. This step hydrolyzes the excess POCl₃ and should be performed in a well-ventilated fume hood.
-
Neutralization and Precipitation: Slowly add a saturated solution of potassium hydroxide (KOH) to the acidic slurry until the pH is neutral (pH 7-8). This will cause the product to precipitate out of the solution.[6]
-
Isolation: Isolate the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. Purify the solid by recrystallization from ethyl acetate or ethanol to yield 2-amino-5-phenyl-1,3,4-thiadiazole as a white or off-white crystalline solid.[1]
Part 2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
This stage involves a two-step transformation of the amino group of the intermediate into the target chloromethyl group. First, an acylation reaction with chloroacetyl chloride forms a stable amide. This is followed by a selective reduction of the amide carbonyl to yield the final product.
Step 2a: Acylation to form 2-(2-Chloroacetamido)-5-phenyl-1,3,4-thiadiazole
Principle: This is a standard nucleophilic acyl substitution where the amino group of the thiadiazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base is used to scavenge the HCl byproduct.[7]
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | From Part 1 | - | Ensure it is dry. |
| Chloroacetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive & Lachrymator. Handle in a fume hood. |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Sigma-Aldrich | Base to neutralize HCl. |
| Dimethylformamide (DMF), Anhydrous | Anhydrous, 99.8% | Sigma-Aldrich | Reaction solvent. |
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, standard laboratory glassware.
Detailed Experimental Protocol
-
Reaction Setup: In a dry 250 mL three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (0.05 mol, 8.86 g) in anhydrous DMF (100 mL).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Base Addition: Add triethylamine (0.06 mol, 8.4 mL) to the stirred solution.
-
Acylating Agent Addition: Add chloroacetyl chloride (0.055 mol, 4.4 mL) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 2-(2-chloroacetamido)-5-phenyl-1,3,4-thiadiazole. This product can be used in the next step without further purification or can be recrystallized from ethanol if desired.
Step 2b: Reduction to 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Principle: The amide carbonyl is selectively reduced to a methylene (-CH₂-) group. Borane-tetrahydrofuran complex (BH₃-THF) is a suitable reagent for this transformation as it effectively reduces amides without affecting the thiadiazole ring or the chloro-substituent under controlled conditions.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(2-Chloroacetamido)-5-phenyl-1,3,4-thiadiazole | From Step 2a | - | Ensure it is dry. |
| Borane-tetrahydrofuran complex (BH₃-THF) | 1.0 M in THF | Sigma-Aldrich | Flammable & Moisture Sensitive. Handle under inert atmosphere. |
| Tetrahydrofuran (THF), Anhydrous | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent. |
| Methanol | ACS Grade | - | For quenching. |
| Hydrochloric Acid (HCl) | 1 M solution | - | For workup. |
Equipment: Dry three-neck flask, dropping funnel, reflux condenser, inert atmosphere setup (N₂ or Ar), magnetic stirrer.
Detailed Experimental Protocol
-
Reaction Setup: In a dry 500 mL three-neck flask under an inert atmosphere, suspend the chloroacetamide intermediate (0.04 mol) in anhydrous THF (150 mL).
-
Reducing Agent Addition: Cool the flask in an ice bath. Slowly add the 1.0 M solution of BH₃-THF (approx. 2.5 equivalents, 100 mL) via a dropping funnel.
-
Reflux: After the addition, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction back to 0°C. Very carefully and slowly , add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Hydrolysis: Add 1 M HCl solution (50 mL) and stir for 30 minutes at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Analytical Validation (Self-Validating System)
To ensure the identity and purity of the synthesized 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, a comprehensive analytical characterization is mandatory.
| Technique | Expected Observations |
| Melting Point | A sharp melting point range consistent with literature values. |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons (phenyl group) typically appear as a multiplet between δ 7.4-8.1 ppm. A characteristic singlet for the chloromethyl (-CH₂Cl) protons should appear around δ 4.8-5.0 ppm. |
| ¹³C NMR (CDCl₃, ppm) | Signals for the aromatic carbons, two distinct signals for the C2 and C5 carbons of the thiadiazole ring, and a signal for the chloromethyl carbon. |
| IR Spectroscopy (cm⁻¹) | Absence of N-H and C=O stretches from the intermediate. Presence of aromatic C-H stretching (~3100-3000), C=N stretching of the thiadiazole ring (~1600), and a C-Cl stretch (~750-700). |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of M⁺, confirming the presence of one chlorine atom. |
Mechanistic Insight
The key cyclization step in Part 1 is a classic example of heterocyclic synthesis driven by dehydration.
Caption: Key mechanistic steps in the formation of the thiadiazole ring.
References
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][8][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]
- CN103864687A. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Shawali, A. S., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC - NIH. Available at: [Link]
-
Gomha, S. M., et al. (2017). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Rani, P., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
-
Song, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. NIH. Available at: [Link]
-
Gomha, S. M., et al. (2015). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Petko, K. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. Available at: [Link]
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Application Note: A Protocol for the Purification of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole via Recrystallization
Abstract: This comprehensive guide details a robust protocol for the purification of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1][2] The document provides an in-depth explanation of the principles of recrystallization, a systematic approach to solvent selection, a step-by-step experimental protocol, and a troubleshooting guide. The methodology is designed to ensure high purity and recovery, which are critical for subsequent synthetic transformations and biological assays.
Introduction: The Significance of Purity for 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole serves as a versatile building block for introducing this valuable pharmacophore into more complex molecules. The chloromethyl group is a reactive handle, allowing for facile nucleophilic substitution and elaboration of the core structure.
The purity of this intermediate is paramount. Impurities from the synthesis, such as unreacted starting materials or side-products, can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological data. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[4] This application note provides a detailed, field-proven protocol for achieving high-purity 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
The Science of Recrystallization: A Self-Validating Purification System
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble. Insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. The soluble impurities, ideally present in much smaller concentrations, remain in the cold solvent (the "mother liquor").
The success of this technique relies on the careful selection of a solvent. An ideal recrystallization solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature.
-
Dissolve the target compound completely at or near its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the target compound.
-
Be chemically inert towards the target compound.
-
Be volatile enough to be easily removed from the purified crystals.
The slow formation of crystals during the cooling phase is crucial. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. Slow, controlled cooling allows for the selective deposition of the target molecules into a highly ordered, and therefore purer, crystal structure.[5]
Safety First: Handling 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Therefore, it is imperative to assume that 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole possesses similar toxicity and corrosivity.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[9]
-
Ventilation: All handling and experimental procedures must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid direct contact with the skin and eyes. Wash hands thoroughly after handling.[9]
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, according to institutional and local regulations.
Experimental Protocol: Purification of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
This protocol is designed to be a self-validating system, where the principles of chemistry guide the experimental choices.
Step 1: Solvent System Selection
The choice of solvent is the most critical variable. Based on literature for similar heterocyclic compounds, alcohols and non-polar solvents are good starting points.[10][11][12][13] A solvent screening should be performed on a small scale before committing the bulk of the material.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Rationale & Expected Solubility | Boiling Point (°C) |
| Ethanol | Good general-purpose solvent for moderately polar compounds. Often used for thiadiazole derivatives.[12] | 78 |
| Methanol | Similar to ethanol but may offer different solubility characteristics.[11] | 65 |
| Hexane | A non-polar solvent. May be suitable if impurities are significantly more polar than the product. Often used for final washing or as part of a co-solvent system.[13] | 69 |
| Ethyl Acetate | A moderately polar solvent. Good for dissolving a range of organic compounds. | 77 |
| Toluene | A non-polar aromatic solvent. Useful for less polar compounds, but has a higher boiling point. | 111 |
| Ethanol/Water | A co-solvent system. Water acts as an anti-solvent. Can be fine-tuned for optimal recovery. | Variable |
| Hexane/Ethyl Acetate | A co-solvent system. Allows for precise adjustment of polarity to induce crystallization.[14] | Variable |
Screening Procedure:
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.
Step 2: The Recrystallization Workflow
The following workflow provides a detailed, step-by-step methodology for the purification process.
Caption: Recrystallization workflow for 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Detailed Protocol:
-
Dissolution: Place the crude 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole into an Erlenmeyer flask. In a separate flask, bring the selected recrystallization solvent to a boil. Add the boiling solvent to the crude solid in small portions, swirling to dissolve.[4] Continue adding the hot solvent until the solid is just fully dissolved. Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel and a filter flask.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the filter cake to a watch glass and allow it to air-dry. For complete removal of the solvent, place the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Step 3: Purity Assessment
The effectiveness of the purification must be verified.
-
Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the literature value and the crude material.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product and multiple spots (or a spot corresponding to the product) in the crude and mother liquor lanes.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical identity and high purity of the final product.[1][10]
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[5] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The cooling process was too rapid. 3. Impurities are depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. If it persists, re-select a lower-boiling solvent. |
| Low recovery of purified product. | 1. Too much solvent was used during dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary. 2. Ensure the solution is thoroughly cooled in an ice bath. Consider a different solvent or a co-solvent system. 3. Ensure the funnel and receiving flask are pre-warmed before hot filtration. |
| Crystals appear colored or impure. | 1. Incomplete removal of colored impurities. 2. Crystals crashed out too quickly, trapping impurities. | 1. Repeat the recrystallization, incorporating the activated carbon step. 2. Ensure the solution cools slowly and undisturbed. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. By carefully selecting a solvent system and adhering to the principles of slow, controlled crystal growth, researchers can obtain material of high purity essential for reliable and reproducible results in drug discovery and development. This protocol provides a comprehensive and scientifically grounded framework for achieving this critical purification objective.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30157-30172. Available at: [Link]
-
Chen, Q., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Molecules, 21(2), 143. Available at: [Link]
-
Chen, C-J., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9034-9047. Available at: [Link]
- El-Sayed, H. A. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents, US20030153767A1.
-
Farghaly, T. A., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 115–132. Available at: [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Jadhav, S. D., et al. (2020). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 78(Pt 5), 456-460. Available at: [Link]
-
Sravani, K., et al. (2018). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]
-
ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. ijpcbs.com. Available at: [Link]
-
ResearchGate. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[10][15][16]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]
-
Al-Adhami, K. K., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E, 79(Pt 6), 612-618. Available at: [Link]
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Column chromatography of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Application Note & Protocol
High-Purity Isolation of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole via Automated Flash Column Chromatography: A Detailed Methodological Guide
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole from a crude synthetic reaction mixture using automated flash column chromatography. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery, recognized for its broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[1][2][3]. The title compound, a key intermediate for further functionalization, requires high purity to ensure the integrity of downstream applications and biological testing. This guide details the underlying principles for method development, from initial Thin-Layer Chromatography (TLC) analysis to the final optimized flash chromatography protocol, ensuring researchers can achieve high recovery and purity (>98%).
Introduction: The Scientific Imperative for Purity
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a versatile synthetic intermediate. The reactive chloromethyl group serves as an electrophilic handle for introducing the thiadiazole moiety into larger, more complex molecules through nucleophilic substitution reactions. Given that 1,3,4-thiadiazole derivatives are known to interfere with biological processes such as DNA replication, their efficacy and safety are directly contingent on their isomeric and chemical purity[2].
The synthesis of this compound, typically involving the cyclization of a thiohydrazide precursor, can yield a variety of by-products, including unreacted starting materials, isomers, and polymeric materials. Column chromatography is the gold standard for removing these impurities, but its success depends on a rationally developed method. This document serves as an authoritative guide, grounded in established chromatographic theory and empirical data from analogous compound purifications, to provide a robust and reproducible protocol.
Foundational Principles: Method Development
The efficiency of chromatographic separation is governed by the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. Our objective is to identify a set of conditions where the target compound, 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, has a unique retention factor (Rƒ) that is well-separated from the Rƒ values of all major impurities.
Stationary Phase Selection
Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol (Si-OH) groups, effectively interacts with polar functional groups through hydrogen bonding and dipole-dipole interactions. Given the presence of the nitrogen and sulfur atoms in the thiadiazole ring, as well as the chloro-substituent, the target molecule possesses moderate polarity, making it well-suited for normal-phase chromatography on silica gel.
Mobile Phase Optimization via TLC
The selection of an appropriate mobile phase is the most critical parameter. The goal is to find a solvent system that provides an Rƒ value for the target compound in the range of 0.30–0.40 on a TLC plate. This range typically translates to optimal elution behavior in a flash column, minimizing excessive retention while ensuring adequate separation from impurities.
A common starting point for heterocyclic compounds of moderate polarity is a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Based on protocols for structurally related thiadiazoles, a hexane/ethyl acetate system is a promising candidate[4][5].
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 500 mg of crude 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | Automated Flash Chromatography System | E.g., Teledyne ISCO CombiFlash®, Biotage® Selekt |
| UV-Vis Detector | Diode array or multi-wavelength | |
| Consumables | Pre-packed Silica Gel Column | 25 g, 60 Å pore size, 40-63 µm particle size |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Solvents | HPLC Grade Hexane, Ethyl Acetate | |
| Glassware | Vials for fraction collection, round-bottom flasks | |
| Chemicals | Crude 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | ~500 mg |
| Celite® (Diatomaceous Earth) | For dry loading |
Workflow Diagram
Caption: Workflow for the purification of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Step-by-Step Methodology
Step 1: TLC Analysis for Solvent System Determination
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a minuscule amount of the crude product in dichloromethane (DCM).
-
Spot the dissolved crude mixture onto TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
Causality Check: The ideal solvent system is the one that moves the main product spot to an Rƒ of ~0.35 while maximizing the distance to impurity spots. For this compound, a 7:3 Hexane:Ethyl Acetate system is often found to be effective.
Step 2: Sample Preparation (Dry Loading)
-
Dissolve the entire crude sample (~500 mg) in a minimal volume of DCM (approx. 5-10 mL).
-
Add ~2 g of silica gel or Celite® to the solution.
-
Gently swirl the flask until a free-flowing powder is formed. If necessary, remove the solvent under reduced pressure (rotary evaporator).
-
Expertise Insight: Dry loading is superior to wet (direct liquid) injection for this protocol. It prevents solvent effects that can distort bands and lead to poor separation, especially when the dissolution solvent (DCM) is stronger than the initial mobile phase (Hexane).
Step 3: Column Setup and Elution
-
Install the 25 g pre-packed silica column onto the flash chromatography system.
-
Equilibrate the column with 100% Hexane for at least 2 column volumes (CV).
-
Transfer the silica-adsorbed sample from Step 2 into an empty solid load cartridge and place it in-line before the main column.
-
Set up the elution gradient and monitoring parameters as follows:
| Parameter | Value | Rationale |
| Flow Rate | 30 mL/min | Optimal for a 25 g column, balancing speed and resolution. |
| UV Detection | 254 nm, 280 nm | 254 nm for the phenyl ring; 280 nm as a secondary check for aromatic impurities. |
| Fraction Volume | 15 mL | Appropriate for capturing peaks with good resolution. |
| Elution Gradient | 0-5 min (0-2 CV): 10% EtOAc | Isocratic hold to elute very non-polar impurities. |
| 5-25 min (2-10 CV): 10% to 30% EtOAc | Linear gradient to elute the target compound. | |
| 25-30 min (10-12 CV): 30% EtOAc | Isocratic hold to ensure complete elution of the target. |
Step 4: Fraction Analysis and Product Isolation
-
As fractions are collected, spot every second or third tube onto a TLC plate.
-
Develop the TLC plate using the 7:3 Hexane:EtOAc system.
-
Identify the fractions containing only the pure product spot (matching the Rƒ determined in Step 1).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Place the flask under high vacuum for at least 1 hour to remove residual solvent.
-
Record the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS[6][7]. The molecular formula is C₉H₇ClN₂S, with a molecular weight of 210.68 g/mol [8].
Troubleshooting and Self-Validation
A well-designed protocol is a self-validating system. The expected outcome is a sharp, symmetrical peak on the chromatogram corresponding to the pure product.
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Peak Tailing | Sample overload; secondary interactions with silica. | Reduce the amount of crude material loaded. Add 0.1% triethylamine to the mobile phase if the compound is basic. |
| No Product Elutes | Mobile phase is too weak (non-polar). | Increase the percentage of ethyl acetate in the gradient. |
| Product Elutes with Solvent Front | Mobile phase is too strong (polar). | Decrease the starting percentage of ethyl acetate. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. By following the principles of method development based on TLC and employing an optimized gradient elution on an automated flash chromatography system, researchers can consistently obtain this key building block in high purity. This ensures the reliability of subsequent synthetic transformations and the integrity of biological evaluations, accelerating research in medicinal chemistry and drug development.
References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gendy, M. A., & Mohamed, H. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 12(1), 118. Available from: [Link]
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., & Hu, D. Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available from: [Link]
-
ChemSynthesis. (n.d.). 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-thiadiazole. Retrieved January 27, 2026, from [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, S. M. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3591. Available from: [Link]
- Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Kumar, K. I. A., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
-
Maj, A., Wujec, M., & Paneth, P. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. Available from: [Link]
-
Montalbano, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(14), 5437. Available from: [Link]
- Niraimathi, V., & Suresh, R. (2015). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3844.
-
Popiołek, Ł., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(16), 4963. Available from: [Link]
-
Stoyanov, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3594. Available from: [Link]
-
Taha, M. O., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3133. Available from: [Link]
- Turner, S. R. (1959). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 14(3), 351–356.
- Vats, M., et al. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. International Journal of ChemTech Research, 2(2), 1092-1098.
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- 3. mdpi.com [mdpi.com]
- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
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- 8. CAS 70390-94-2 | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole - Synblock [synblock.com]
Application Note: Mass Spectrometric Analysis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Introduction: The Significance of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes in rapidly proliferating cells, such as those found in tumors.[1] Furthermore, the unique electronic properties of the 1,3,4-thiadiazole ring, including its mesoionic character, facilitate its ability to cross biological membranes and interact with various protein targets.[1]
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a key intermediate and a pharmacologically relevant molecule in its own right. The presence of a reactive chloromethyl group provides a site for further chemical modification, enabling the synthesis of a diverse library of derivatives. The phenyl group contributes to the molecule's lipophilicity and potential for aromatic interactions with biological targets. Given its importance in drug discovery and development, the precise and reliable characterization of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is paramount. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as an indispensable tool for this purpose.
This application note provides a comprehensive guide to the mass spectrometric analysis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, detailing optimized protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. We will delve into the characteristic fragmentation patterns, offering a logical framework for spectral interpretation and structural confirmation.
Principle of Mass Spectrometry in the Analysis of Heterocyclic Compounds
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of analyzing a heterocyclic compound like 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, the process involves several key stages:
-
Ionization: The neutral molecule is first converted into a charged ion. The choice of ionization technique is critical and depends on the analyte's properties. For relatively volatile and thermally stable compounds, Electron Ionization (EI) is a classic choice that often yields rich fragmentation patterns useful for structural elucidation.[2] For less volatile or thermally labile molecules, soft ionization techniques like Electrospray Ionization (ESI) are preferred, as they typically produce a prominent molecular ion or pseudomolecular ion ([M+H]⁺), which provides clear molecular weight information.[3]
-
Mass Analysis: The newly formed ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.
Tandem mass spectrometry (MS/MS) further enhances structural analysis by isolating a specific ion (a precursor ion) and inducing its fragmentation through collision with an inert gas. The resulting fragment ions (product ions) provide detailed structural information.
Experimental Protocols
I. Sample Preparation
A crucial aspect of obtaining high-quality mass spectra is meticulous sample preparation. The following protocol is recommended for the analysis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole:
Materials:
-
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole (CAS 70390-94-2)[4]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for ESI)
-
0.22 µm PTFE syringe filters
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole and dissolve it in 1 mL of methanol in a clean glass vial.
-
Working Solution for Direct Infusion (ESI): Dilute the stock solution with a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.
-
Working Solution for GC-MS (EI): Dilute the stock solution with methanol to a final concentration of 10-50 µg/mL.
-
Filtration: Prior to injection, filter all working solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the analysis.
II. Instrumentation and Analytical Conditions
The following are recommended starting conditions for the analysis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. These may require optimization based on the specific instrumentation used.
A. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is ideal for the sensitive detection and quantification of the analyte in complex matrices.
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point for elution.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is recommended due to the presence of nitrogen atoms that can be readily protonated.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (Nitrogen) Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 40 psi
-
MS/MS Parameters:
-
Precursor Ion: The protonated molecule [M+H]⁺ (expected m/z 211.02)
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
-
B. Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This technique is well-suited for the analysis of the pure compound and for obtaining characteristic fragmentation patterns for library matching.
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an EI source.
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-350
Data Interpretation: Expected Mass Spectrum and Fragmentation Patterns
The chemical structure of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole suggests several likely fragmentation pathways under mass spectrometric conditions.
Molecular Ion and Isotopic Pattern
The molecular formula of the compound is C₉H₇ClN₂S. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The monoisotopic mass of the molecular ion is approximately 210.01 Da.
Table 1: Expected m/z Values for the Molecular Ion of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
| [M]⁺˙ (EI) | 210.01 | 212.01 |
| [M+H]⁺ (ESI) | 211.02 | 213.02 |
Proposed Fragmentation Pathway under Electron Ionization (EI)
Under the high-energy conditions of EI, extensive fragmentation is expected. The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation of protonated 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Explanation of Key Fragments:
-
Loss of Chloromethyl Radical (-•CH₂Cl): Similar to EI, the loss of the chloromethyl group from the protonated molecule will yield a prominent fragment at m/z 162 .
-
Loss of Chlorine Radical (-•Cl): The loss of a chlorine radical will result in an ion at m/z 176 .
-
Further Fragmentation: The fragment at m/z 162 can subsequently lose N₂ to form an ion at m/z 134 (not shown) or undergo ring cleavage.
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. The detailed protocols for both LC-ESI-MS/MS and GC-EI-MS offer researchers and drug development professionals the necessary tools for the confident identification and characterization of this important heterocyclic compound. The proposed fragmentation pathways serve as a guide for spectral interpretation, enabling unambiguous structural confirmation. The methodologies described herein are self-validating through the predictable and characteristic nature of the fragmentation patterns, ensuring a high degree of trustworthiness in the analytical results.
References
-
Gomha, S. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977. [Link]
-
El-Sayed, M. A., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(1), 123. [Link]
-
Karcz, D., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 23(19), 11831. [Link]
-
Patel, K. D., et al. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2018, 8564140. [Link]
-
Chen, S. F., et al. (2002). Liquid Chromatography-Mass Spectrometry Assay of a Thiadiazole Derivative in Mice: Application to Pharmacokinetic Studies. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(2), 249-256. [Link]
-
Zhang, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1467. [Link]
-
Mousavi, S. M., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1295–1302. [Link]
-
Pihlaja, K., et al. (1993). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of Heterocyclic Chemistry, 30(4), 961-966. [Link]
-
Sun, G., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–73. [Link]
-
Sanna, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]
-
Abbasi, M. A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4443. [Link]
-
Zakhary, A. W., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(19), 6296. [Link]
-
Abbasi, M. A., et al. (2022). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Scientific Reports, 12(1), 12345. [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CAS 70390-94-2 | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole - Synblock [synblock.com]
Synthesis of Novel Heterocycles from 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: Application Notes and Protocols for Synthetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer drugs.[1][2] The versatility of this heterocycle is significantly enhanced by the introduction of reactive functional groups, which serve as handles for further molecular elaboration.
This guide focuses on a particularly valuable building block: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole . The presence of a reactive chloromethyl group attached to the stable 5-phenyl-1,3,4-thiadiazole core makes this compound an ideal starting material for the synthesis of a diverse array of novel, more complex heterocyclic systems. The chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to forge new carbon-heteroatom bonds.
Herein, we present a detailed exploration of synthetic strategies to leverage the reactivity of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. This document is designed not as a rigid set of pre-validated protocols, but as a comprehensive guide for the research scientist to design and execute novel synthetic pathways. We will delve into the causality behind experimental choices, provide detailed developmental protocols based on established chemical principles, and offer insights into the characterization of the resulting molecules.
Core Chemistry: The Reactivity of the Chloromethyl Group
The synthetic utility of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is primarily dictated by the reactivity of the chloromethyl group. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of benzyl chloride, where the adjacent aromatic system stabilizes the transition state of an S(_N)2 reaction or a potential carbocation intermediate in an S(_N)1-type mechanism.
The general mechanism for the functionalization of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a straightforward nucleophilic substitution, where a nucleophile (Nu:⁻) displaces the chloride leaving group.
Caption: General workflow for nucleophilic substitution.
This fundamental reaction opens the door to a vast array of molecular architectures, as detailed in the following sections.
Synthetic Pathway 1: Crafting 1,2,3-Triazole-Thiadiazole Hybrids via "Click Chemistry"
Molecular hybridization is a powerful strategy in drug discovery, and the fusion of a 1,3,4-thiadiazole moiety with a 1,2,3-triazole ring can lead to compounds with enhanced biological activity. The Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," provides an efficient and highly regioselective method for constructing the 1,2,3-triazole ring.
Principle and Rationale
This pathway involves a two-step sequence:
-
Nucleophilic Substitution: Conversion of the chloromethyl group to an azidomethyl group using sodium azide. This is a standard S(_N)2 reaction where the azide ion (N₃⁻) acts as the nucleophile.
-
Cycloaddition: Reaction of the resulting 2-(azidomethyl)-5-phenyl-1,3,4-thiadiazole with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole.
Caption: Workflow for 1,2,3-triazole synthesis.
Protocol Development Guide
Step 1: Synthesis of 2-(Azidomethyl)-5-phenyl-1,3,4-thiadiazole
This protocol is adapted from standard procedures for the synthesis of organic azides from alkyl halides.
-
Reagents and Equipment:
-
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole (1.0 eq.) in a suitable solvent such as DMF or acetone.
-
Add sodium azide (1.1-1.5 eq.).
-
Stir the mixture at room temperature or gently heat to 50-60 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
-
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handle with extreme care in a well-ventilated fume hood.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline for a typical click reaction.
-
Reagents and Equipment:
-
2-(Azidomethyl)-5-phenyl-1,3,4-thiadiazole (1.0 eq.)
-
A terminal alkyne (1.0-1.2 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq.)
-
Sodium ascorbate (0.05-0.2 eq.)
-
Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)
-
Schlenk flask or vial
-
-
Procedure:
-
To a solution of 2-(Azidomethyl)-5-phenyl-1,3,4-thiadiazole and the terminal alkyne in the chosen solvent system, add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate pentahydrate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Click reactions are often complete within a few hours.
-
Upon completion, the product can be isolated by precipitation, extraction, or filtration depending on its physical properties.
-
Purify the product by recrystallization or column chromatography.
-
Data Interpretation
-
IR Spectroscopy: Successful formation of the azide will show a characteristic strong, sharp peak around 2100 cm⁻¹. This peak will disappear upon formation of the triazole.
-
¹H NMR Spectroscopy: A new singlet corresponding to the triazole C-H proton will appear between δ 7.5 and 8.5 ppm. The chemical shift of the methylene protons (-CH₂-) will also change upon conversion from the chloride to the azide and then to the triazole.
-
¹³C NMR Spectroscopy: The appearance of new signals for the triazole ring carbons will be observed.
Synthetic Pathway 2: Synthesis of Fused Thiazolo[3,2-b][1][3][4]thiadiazole Systems
Fused heterocyclic systems are of great interest due to their rigid structures, which can lead to enhanced receptor binding and improved pharmacological profiles. 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole can be used to construct fused ring systems by reacting with binucleophiles, such as aminothiols.
Principle and Rationale
This synthesis proceeds via a two-step, one-pot reaction:
-
S-Alkylation: The thiol group of a binucleophile (e.g., 2-aminothiophenol or thiourea) acts as the initial nucleophile, displacing the chloride to form an S-alkylated intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then acts as an internal nucleophile, attacking the C5 position of the thiadiazole ring (in the case of thiourea) or another electrophilic center to form a new ring. The reaction with thiourea is a classic method for forming a 2-aminothiazole ring.
Caption: Mechanism for fused thiazole synthesis.
Protocol Development Guide: Reaction with Thiourea
-
Reagents and Equipment:
-
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
Thiourea
-
Ethanol or another suitable protic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole (1.0 eq.) and thiourea (1.0-1.2 eq.) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
-
Data Interpretation
-
¹H NMR Spectroscopy: The disappearance of the methylene singlet from the starting material and the appearance of new signals corresponding to the fused ring system. The formation of an amino-thiazole will show a characteristic broad singlet for the -NH₂ protons.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the cyclized product.
Synthetic Pathway 3: Synthesis of Ether and Thioether-Linked Heterocycles
For applications where a flexible linker is desired, the chloromethyl group can be reacted with a variety of O- and S-nucleophiles to create ether and thioether-linked molecules. This is a straightforward and high-yielding approach to tethering the 5-phenyl-1,3,4-thiadiazole moiety to other pharmacophores.
Principle and Rationale
This is a classic Williamson ether (or thioether) synthesis. A phenoxide or thiophenoxide, generated in situ by treating a phenol or thiol with a base, acts as the nucleophile to displace the chloride.
Protocol Development Guide
-
Reagents and Equipment:
-
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
A phenol, thiol, or heterocyclic thiol (e.g., 2-mercaptobenzimidazole)
-
A base (e.g., K₂CO₃, NaH, Et₃N)
-
A polar aprotic solvent (e.g., DMF, Acetone, Acetonitrile)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the nucleophile (phenol or thiol, 1.0 eq.) in the chosen solvent.
-
Add the base (1.1-1.5 eq.) and stir for 15-30 minutes at room temperature to generate the nucleophile in situ.
-
Add a solution of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole (1.0 eq.) in the same solvent.
-
Stir the reaction at room temperature or heat gently if necessary.
-
Monitor the reaction by TLC.
-
Work-up typically involves pouring the reaction mixture into water, followed by filtration of the precipitated product or extraction with an organic solvent.
-
Purify by recrystallization or column chromatography.
-
Data Table: Potential Nucleophiles and Products
| Nucleophile | Product Class | Potential Application |
| 4-Hydroxyacetophenone | Aryl ether | Precursor for chalcones, further heterocycles |
| 2-Mercaptobenzothiazole | Thioether-linked heterocycle | Hybrid antimicrobial agent |
| 4-Aminophenol | Aryl ether with amino group | Further functionalization possible |
| Salicylaldehyde | Aryl ether with aldehyde | Precursor for Schiff bases |
Conclusion
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Its reactive chloromethyl group provides a reliable anchor point for introducing new functionalities and constructing complex molecular architectures through nucleophilic substitution reactions. The synthetic pathways outlined in this guide—leading to triazoles, fused thiazoles, and ether/thioether-linked systems—represent a fraction of the possibilities. By understanding the core reactivity of this building block and applying established synthetic methodologies, researchers can unlock a vast chemical space for the discovery and development of new therapeutic agents. The protocols provided herein should be viewed as robust starting points for optimization, empowering the medicinal chemist to innovate and create the next generation of 1,3,4-thiadiazole-based drugs.
References
-
Saeed, A., et al. (2018). 1,3,4-Thiadiazole as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(13), 1649-1673. [Link]
-
Gomha, S. M., et al. (2015). Synthesis of new triazolo[4,3-b][1][2][3][4]tetrazines and triazolo[3,4-b][1][3][5]thiadiazines from 4-amino-3-mercapto-1,2,4-triazoles. Molecules, 20(5), 8504-8519. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 603-617. [Link]
-
Mathew, V., et al. (2009). 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Synthetic and Medicinal Chemistry. European Journal of Medicinal Chemistry, 44(8), 3059-3077. [Link]
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- 2. scielo.br [scielo.br]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Studies with 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Scientific Premise
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its inherent properties, such as metabolic stability, favorable pharmacokinetic profile, and the ability to engage in various non-covalent interactions, make it an attractive framework for the design of novel therapeutic agents.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] A significant portion of this bioactivity is attributed to the inhibition of specific enzymes.[3]
This document provides a comprehensive guide for the synthesis and evaluation of a specific series of these compounds: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole and its analogs , as potent enzyme inhibitors. The introduction of a reactive chloromethyl group at the 2-position of the thiadiazole ring offers a potential site for covalent interaction with nucleophilic residues within an enzyme's active site, suggesting a possibility for irreversible or potent reversible inhibition. The phenyl group at the 5-position provides a scaffold for further structural modifications to enhance potency and selectivity.
These application notes and protocols are designed to be a self-validating system, guiding the researcher from the synthesis and characterization of the inhibitor candidates to their detailed enzymatic and biophysical evaluation.
Part 1: Synthesis and Characterization of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole Analogs
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazides.[4] This approach is versatile and can be adapted to produce a library of analogs by varying the starting materials.
Proposed Synthetic Pathway
The synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole can be achieved through a two-step process starting from benzaldehyde.
Caption: Proposed synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Protocol 1.1: Synthesis of Benzaldehyde Thiosemicarbazone
-
Rationale: The initial step involves the condensation of an aldehyde (benzaldehyde or a substituted analog) with thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction is a standard method for preparing the precursor for the thiadiazole ring.
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in warm ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure benzaldehyde thiosemicarbazone.
-
Protocol 1.2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
Rationale: The benzaldehyde thiosemicarbazone is then acylated with chloroacetyl chloride. The resulting intermediate undergoes acid-catalyzed cyclization to form the 1,3,4-thiadiazole ring. Phosphorus oxychloride is a common dehydrating agent for this cyclization.[4]
-
Procedure:
-
Suspend benzaldehyde thiosemicarbazone (1 equivalent) in dry acetone.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring.
-
After the addition is complete, reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry. This intermediate is N-(benzylidene)-2-chloroacetohydrazonothioamide.
-
To the dried intermediate, add phosphorus oxychloride (5-10 equivalents) slowly in an ice bath.
-
After the addition, stir the mixture at room temperature for 1 hour, and then heat at 80-90 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Protocol 1.3: Characterization of the Synthesized Compounds
-
Rationale: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure. The characteristic chemical shifts for the protons of the phenyl ring, the chloromethyl group, and the carbons of the thiadiazole ring should be observed.[5]
-
Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the N-H and C=S stretching bands of the thiosemicarbazone and the appearance of the C=N and C-S-C bands of the thiadiazole ring are indicative of a successful cyclization.
-
Melting Point: A sharp melting point is an indicator of the purity of the compound.
-
Part 2: Enzyme Inhibition Assays
The 1,3,4-thiadiazole scaffold is a known inhibitor of several classes of enzymes. Based on the literature, promising targets for 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole analogs include carbonic anhydrases (CAs), cyclooxygenases (COX), and matrix metalloproteinases (MMPs).
Protocol 2.1: Carbonic Anhydrase Inhibition Assay
-
Rationale: Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[6] Many thiadiazole derivatives are known to inhibit CAs.[3] A common method to assess CA activity is to measure the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate.[6][7] The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically.
Caption: Workflow for the carbonic anhydrase inhibition assay.
-
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (standard CA inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the test compound or acetazolamide to the wells. For the control (uninhibited) and blank wells, add 10 µL of DMSO.
-
Add 10 µL of hCA II solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of p-NPA solution to all wells.
-
Immediately measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2.2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Rationale: COX enzymes are key in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[8] The inhibitory activity of the test compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit. These kits typically measure the peroxidase component of COX activity.
-
Procedure (Example using a commercial kit):
-
Follow the manufacturer's instructions for the preparation of reagents, including the assay buffer, heme, and enzyme (ovine or human recombinant COX-1 and COX-2).
-
Add the appropriate volume of assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the sample wells. Add the solvent vehicle to the control wells.
-
Add the enzyme (COX-1 or COX-2) to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the product formation using the detection method specified in the kit (e.g., absorbance or fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Protocol 2.3: Matrix Metalloproteinase (MMP) Inhibition Assay
-
Rationale: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in cancer and arthritis.[9] A common assay for MMP activity uses a quenched fluorescent substrate. Cleavage of the substrate by the MMP relieves the quenching, resulting in an increase in fluorescence.[10]
-
Procedure (Example using a commercial kit for MMP-9):
-
Reconstitute the lyophilized MMP-9 enzyme and substrate according to the kit's protocol.
-
In a 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the MMP-9 enzyme to the wells and pre-incubate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorescent substrate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the reaction rates and the percentage of inhibition.
-
Determine the IC50 value.
-
Part 3: Mechanistic Studies
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.
Protocol 3.1: Enzyme Kinetics and Determination of Inhibition Type
-
Rationale: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
Procedure:
-
For a fixed concentration of the inhibitor, perform the enzyme assay as described above, but vary the concentration of the substrate.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Plot the data as 1/V0 versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
From these plots, the inhibition constant (Ki) can be determined.
-
Protocol 3.2: Fluorescence Quenching for Binding Studies
-
Rationale: The intrinsic fluorescence of an enzyme, primarily from tryptophan residues, can be quenched upon ligand binding. This phenomenon can be used to study the binding affinity of an inhibitor.
-
Procedure:
-
Prepare a solution of the target enzyme (e.g., carbonic anhydrase) in a suitable buffer.
-
Measure the intrinsic fluorescence spectrum of the enzyme (e.g., excitation at 280 nm, emission scan from 300-400 nm).
-
Titrate the enzyme solution with increasing concentrations of the inhibitor.
-
Record the fluorescence spectrum after each addition.
-
Analyze the quenching data using the Stern-Volmer equation to determine the binding constant (Ka) and the number of binding sites.
-
Protocol 3.3: Molecular Docking
-
Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[11] It can provide insights into the binding mode and key interactions between the inhibitor and the enzyme's active site.
-
Procedure:
-
Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Build the 3D structure of the inhibitor and optimize its geometry.
-
Define the binding site on the enzyme.
-
Perform the docking using software such as AutoDock or Glide.
-
Analyze the docking poses and scoring functions to identify the most likely binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[12]
-
Part 4: Data Presentation
Table 1: Summary of Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| Parent Compound | hCA II | |||
| (2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole) | COX-1 | |||
| COX-2 | ||||
| MMP-9 | ||||
| Analog 1 | hCA II | |||
| (Specify structure) | COX-1 | |||
| COX-2 | ||||
| MMP-9 | ||||
| ... | ... |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the synthesis and comprehensive evaluation of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole analogs as enzyme inhibitors. The reactive chloromethyl group presents an opportunity for the development of highly potent or even irreversible inhibitors. Further studies should focus on establishing a clear structure-activity relationship (SAR) by synthesizing a library of analogs with diverse substituents on the phenyl ring. The most promising compounds should be further evaluated for their cellular activity and in vivo efficacy.
References
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- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 235-241.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis of some new 1, 3, 4-thiadiazole derivatives and their antimicrobial activity. Acta poloniae pharmaceutica, 69(5), 895-903.
- Demir, N. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of enzyme inhibition and medicinal chemistry, 20(2), 163-169.
- Al-Ghorbani, M., Chebil, A., Al-Anazi, M. R., Al-Abdullah, E. S., Aouadi, D., & Al-Farraj, E. (2022). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 15(1), 103525.
- Chen, W., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9108-9118.
- Altıntop, M. D., Sever, B., Özdemir, A., Kaplancıklı, Z. A., Turan-Zitouni, G., & Çiftçi, G. A. (2017). Synthesis and evaluation of new oxadiazole, thiadiazole, and triazole derivatives as potential anticancer agents targeting MMP-9. Molecules, 22(7), 1109.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis of novel thiadiazoles, thiopyrans and pyrazoles derived from 2-(4-methoxy-benzylidene)-hydrazinecarbothioamide as potent antimicrobial agents. Journal of the Brazilian Chemical Society, 26, 1096-1105.
- Taha, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of pharmaceutical research : IJPR, 15(4), 799–811.
- Matysiak, J. (2020). Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. Journal of Molecular Structure, 1202, 127267.
- El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2018). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC advances, 8(6), 3123-3135.
- Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17793-17818.
- US Patent US20030153767A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Gomha, S. M., et al. (2017). Design, Synthesis, Anticancer Evaluation and Molecular Modeling Studies of New Thiazolidinone-Benzoate Scaffold as EGFR Inhibitors, Cell Cycle Interruption and Apoptosis Inducers in HepG2. Molecules, 22(7), 1083.
- Altıntop, M. D., et al. (2017). Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9. Molecules, 22(7), 1109.
- Akgul, O., et al. (2016). Km, Vmax and Ki graphs for the carbonic anhydrase purified from gilthead sea bream (S. aurata) liver.
- David, S., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 8(1), 1-13.
- Ghorab, M. M., et al. (2022). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 15(1), 103525.
- Yavuz, A., et al. (2008). Synthesis of the benzaldehyde thiosemicarbazone and...
- Kumar, D., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC advances, 11(60), 38135-38148.
- Sandiego (2023). MMP9 Assay Protocol.
- El-Faham, A., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 365.
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D'Ambrosio, K., et al. (2011). Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1][3][4]thiadiazole-7-sulphonamides. Bioorganic & medicinal chemistry letters, 21(10), 2913-2917.
- Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(36), 16422-16434.
- Chiriac, C. I., et al. (2001). SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Revue Roumaine de Chimie, 46(10), 1049-1055.
- Wang, R., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445.
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Al-Omar, M. A. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][4]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate.
- Kim, D., et al. (2017). In vivo monitoring of carbonic anhydrase expression during the growth of larval zebrafish: a new environment-sensitive fluorophore for responsive turn-on fluorescence.
- Al-Azzawi, A. M. (2019). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS 2.
- DiaPharma (2023). QuickZyme Mouse MMP-9 activity assay.
- Kemskyi, S. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(22), 7954.
- El-Gendy, Z. (2003). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Turkish Chemical Society, Section A: Chemistry, 27(1), 85-92.
- Taha, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 15(4), 799-811.
- Khan, I., et al. (2021). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC advances, 11(52), 32906-32918.
- Kaya, G. F., et al. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Turkish Journal of Chemistry, 42(3), 767-782.
- Abdel-Wahab, B. F. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters, 10(2), 167-174.
- Assay Genie (2023). MMP-9 Inhibitor Screening Kit (Fluorometric).
- Lo, C. Y., et al. (2003). Fluorescence analysis of sulfonamide binding to carbonic anhydrase.
- Khalifah, R. G. (1971). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of Biological Chemistry, 246(8), 2561-2573.
- Supuran, C. T. (2016). Carbonic Anhydrase Inhibitors.
- Cayman Chemical (2023). COX-2 (human) Inhibitor Screening Assay Kit.
- Taylor & Francis (2021). Carbonic anhydrase inhibitors – Knowledge and References.
- Sanyal, G., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10213-10218.
- Kemskyi, S. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(22), 7954.
- Sigma-Aldrich (2023). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III.
- Ghorab, M. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole Synthesis
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties, specifically low yields, in the synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. This important synthetic intermediate is a cornerstone for various pharmaceutical agents, and optimizing its preparation is crucial for downstream success.
This document moves beyond a simple recitation of steps. As field-experienced scientists, we understand that true troubleshooting requires a deep understanding of the reaction mechanism, the causality behind procedural choices, and a logical framework for diagnosing problems. Here, we will dissect the common synthetic pathways, explore the root causes of low yields, and provide validated protocols to enhance your experimental outcomes.
Understanding the Core Synthesis Pathway
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, including the target compound, typically proceeds via the cyclization of a thiosemicarbazide derivative.[1] A robust and common method involves the reaction of a suitably acylated thiosemicarbazide with a cyclizing/dehydrating agent. For the specific synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, a highly effective route is the cyclization of 1-benzoylthiosemicarbazide using a reagent that can also introduce the chloromethyl group, or a two-step process involving cyclization followed by chlorination.
A direct and frequently employed method involves the cyclization of an intermediate thiosemicarbazide with chloroacetyl chloride.[2][3] This approach combines the formation of the heterocyclic ring and the introduction of the chloromethyl precursor in a coordinated fashion.
Caption: General synthetic pathway for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is consistently below 30%. Where is the most logical place to start my investigation?
A1: A low overall yield is a systemic issue that requires a systematic diagnosis. Before altering the core chemistry, focus on the fundamentals of the reaction setup and execution.
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in your starting benzoic acid/benzoyl chloride or thiosemicarbazide can terminate the reaction or lead to intractable side products. Similarly, the quality of your cyclizing agent (e.g., chloroacetyl chloride, phosphorus oxychloride) is paramount. Verify the purity of your reagents by melting point or spectroscopy (NMR, IR) before starting.
-
Moisture Control: Many cyclodehydration steps use reagents that are extremely sensitive to water, such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[1][4] Ensure your glassware is oven-dried, and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Reaction Monitoring (TLC): Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). You should be able to track the consumption of your starting material (e.g., 1-benzoylthiosemicarbazide) and the appearance of the product spot. If the reaction stalls, it points to an issue with reactivity (temperature, catalyst) rather than workup.
Q2: My TLC shows the consumption of starting material, but multiple new spots appear, and the desired product spot is faint. What are the likely side products?
A2: The formation of multiple byproducts suggests that side reactions are competing with your main cyclization pathway.
-
Formation of 1,3,4-Oxadiazole: If there are competing oxygen nucleophiles or residual water, the formation of the corresponding 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole is a common side reaction.[5][6] The choice of a thionating or sulfur-containing cyclizing agent can favor the thiadiazole. Using a reagent like Lawesson's reagent in related syntheses gives higher yields and cleaner reactions by ensuring thionation.[7]
-
Incomplete Cyclization/Hydrolysis: The acylated thiosemicarbazide intermediate may fail to cyclize properly and could be hydrolyzed back to the starting materials or other species during aqueous workup.
-
Decomposition: 1,3,4-thiadiazole rings can be susceptible to ring-opening under harsh basic or acidic conditions, especially at elevated temperatures.[8] If your workup involves strong bases or acids, consider using milder conditions, such as a saturated sodium bicarbonate wash instead of concentrated NaOH.
Q3: The cyclization step seems to be the main problem. What are the most critical parameters to optimize for this ring-closing reaction?
A3: The cyclodehydration step is the heart of the synthesis and requires careful control.
-
Choice of Cyclizing Agent: The dehydrating/cyclizing agent is the single most important variable.
-
Phosphorus Oxychloride (POCl₃): A very common and effective reagent for this transformation.[9] It acts as both a cyclizing and chlorinating agent. However, it is highly reactive and moisture-sensitive. Reactions are typically run in excess POCl₃ as the solvent or with a co-solvent.
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and inexpensive option that works well for cyclizing thiosemicarbazides with carboxylic acids.[2][10] The reaction often requires heating.
-
Polyphosphoric Acid (PPA) / PPE: These are excellent dehydrating agents that can promote cyclization under milder conditions than H₂SO₄, often leading to cleaner reactions and higher yields.[1]
-
-
Temperature and Reaction Time: These parameters are interdependent. Reactions that are too cool may not proceed to completion, while excessive heat can cause decomposition and the formation of tar-like byproducts. A typical approach is to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then slowly heat to reflux to drive the cyclization.[10] Monitor via TLC to determine the optimal reaction time.
Q4: I seem to be losing a significant amount of product during the workup and purification stages. What are some best practices to improve recovery?
A4: Mechanical loss during isolation is a frustrating source of low yield.
-
Workup pH: After quenching the reaction (often by pouring it onto ice water), be mindful of the pH during extraction. The nitrogen atoms in the thiadiazole ring have basic properties. Adjusting the pH to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate can ensure the product is in its free base form and extracts efficiently into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification Method:
-
Recrystallization: This is the preferred method for obtaining highly pure material if a suitable solvent system can be found. Ethanol, or mixtures of chloroform and hexane, are often effective.[2]
-
Column Chromatography: If recrystallization is difficult or yields are poor, silica gel chromatography is a reliable alternative. Use a solvent system determined by your TLC analysis (e.g., ethyl acetate/hexane).[11] This method is excellent for separating the desired product from closely related impurities.
-
Optimized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole, a key precursor, which can then be further modified. This foundational step is often a point of failure leading to low yields downstream.
Step 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
-
Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol).
-
Reaction Initiation: Slowly and carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask in a fume hood with vigorous stirring. The addition is exothermic.
-
Reflux: Once the initial reaction subsides, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto 500g of crushed ice in a large beaker with constant stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~8. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole as a crystalline solid.
Subsequent conversion to the 2-(chloromethyl) derivative can be achieved via a Sandmeyer-type reaction, which is often higher yielding and more controllable than direct chlorination of a methyl group.
Data Summary and Comparison
The choice of cyclizing agent and conditions significantly impacts yield. The following table summarizes findings from various literature sources for the synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole precursor.
| Starting Materials | Cyclizing Agent / Conditions | Reported Yield | Reference |
| Benzoic Acid, Thiosemicarbazide | POCl₃, Reflux 3h | High | [9] |
| Benzoic Acid, Thiosemicarbazide | Conc. H₂SO₄, Reflux | Good | [2] |
| Benzoic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE), 100-120 °C | 70-85% | [1] |
| Benzoic Acid, Thiosemicarbazide | PCl₅, Solid-phase grinding at room temp. | >91% | [4] |
Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose the cause of low yield in your synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
-
Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]
-
Song, B. A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(1), 394-405. Available at: [Link]
-
Kauthale, S. S., et al. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica. Available at: [Link]
- Müller, T., et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents (WO1997023469A1).
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Gudimella, J. J., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Liu, F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(1), 394-405. Available at: [Link]
-
Al-Obaidi, A. H. R. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(12), 126-137. Available at: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][12][13]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]
- Zhang, Y. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents (CN103897003A).
-
Starchenkov, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5218. Available at: [Link]
- Goebel, T., et al. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents (US20030153767A1).
-
Al-Sultani, K. H. (2018). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. ResearchGate. Available at: [Link]
-
Mahendrasinh, M., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 57-63. Available at: [Link]
-
Kareem, M. A., & Al-Bayati, R. I. H. (2021). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 5(4), 316-328. Available at: [Link]
-
Yang, S. J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. Available at: [Link]
-
Patel, K. D., & Patel, K. D. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
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Technical Support Center: Degradation of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole under Acidic Conditions
Answering the user's request.
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole in acidic environments. Understanding the degradation pathways of this molecule is critical for ensuring the accuracy of experimental results and the development of stable pharmaceutical formulations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references.
Part 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
Q1: I'm observing a rapid loss of my starting material, 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, in my acidic aqueous experiment, even at room temperature. What is the likely cause?
A1: The most probable cause is the hydrolysis of the chloromethyl group. The carbon-chlorine bond in a chloromethyl group attached to a heterocyclic ring is susceptible to nucleophilic attack by water, a process that can be accelerated under acidic conditions. This reaction, known as solvolysis (specifically hydrolysis in this case), will convert your starting material into 2-(hydroxymethyl)-5-phenyl-1,3,4-thiadiazole.
To confirm this, you should analyze your reaction mixture over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would expect to see the peak corresponding to your starting material decrease in area while a new, more polar peak, corresponding to the hydroxymethyl derivative, increases.
Q2: My HPLC analysis shows a new, more polar peak appearing over time. How can I definitively identify this degradation product?
A2: The appearance of a more polar peak is a strong indicator of the formation of the hydroxymethyl analog. To confirm its identity, the most rigorous approach is to synthesize the suspected degradation product, 2-(hydroxymethyl)-5-phenyl-1,3,4-thiadiazole, and use it as a reference standard in your HPLC analysis. The retention time of the new peak in your degradation study should match that of the synthesized standard.
A plausible synthetic route to the reference standard is the reaction of 2-methyl-5-phenyl-1,3,4-thiadiazole with a suitable oxidizing agent or through other established synthetic methods for introducing a hydroxymethyl group onto a thiadiazole ring.
Below is a table of expected relative retention times on a typical reversed-phase HPLC column:
| Compound | Expected Relative Retention Time | Rationale |
| 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | 1.0 | Less polar, elutes later. |
| 2-(Hydroxymethyl)-5-phenyl-1,3,4-thiadiazole | ~0.8 | More polar due to the hydroxyl group, elutes earlier. |
Q3: After prolonged exposure to strong acid and high temperatures, I'm seeing multiple unexpected peaks in my chromatogram. What could these be?
A3: While the 1,3,4-thiadiazole ring is known to be relatively stable in acidic conditions, harsh conditions (e.g., concentrated acid, elevated temperatures) can lead to further degradation.[1][2] The additional peaks could be due to:
-
Ring Opening: Although less common in acidic media compared to basic conditions, forceful acid hydrolysis could potentially lead to the cleavage of the thiadiazole ring.
-
Side Reactions: The carbocation intermediate formed during the hydrolysis of the chloromethyl group could undergo side reactions, such as elimination or rearrangement, though these are likely to be minor pathways.
-
Further Degradation of the Hydroxymethyl Product: The initial degradation product, 2-(hydroxymethyl)-5-phenyl-1,3,4-thiadiazole, might undergo further reactions under harsh conditions.
To identify these unknown impurities, a systematic approach is necessary. An LC-MS analysis is highly recommended to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides crucial clues to their molecular weights and potential structures.
Caption: Plausible SN1 and SN2 mechanisms for the hydrolysis of the chloromethyl group.
FAQ3: What are the best practices for storing solutions of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole to minimize degradation?
A3: To minimize degradation, solutions of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole should be stored under the following conditions:
-
Solvent: Use a non-aqueous, aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to reduce the rate of any potential degradation reactions.
-
pH: Avoid aqueous solutions, especially those with acidic or basic pH. If an aqueous buffer is necessary for an experiment, prepare the solution immediately before use.
FAQ4: Can I use solvents other than water in my acidic degradation studies?
A4: Yes, you can use co-solvents if your compound has poor solubility in water. Common co-solvents include acetonitrile and methanol. However, be aware that the choice of solvent can influence the degradation pathway. For example, if you use methanol as a co-solvent in an acidic degradation study, you may observe the formation of the methoxymethyl ether derivative in addition to the hydroxymethyl derivative, due to solvolysis by methanol.
Part 3: Experimental Protocols and Data
Protocol 1: Stability-Indicating HPLC Method for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole and its Primary Degradant
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and the degradant have good absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
References
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
-
Jahan, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30083–30094. [Link]
- Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 22-29.
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
MDPI. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
- Patel, K. D., et al. (2018). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11.
-
ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
SciELO. (2021). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]
- Szymański, P., et al. (2013). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Acta Poloniae Pharmaceutica, 70(4), 631-638.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth explanations for procedural choices, and offer robust, field-tested protocols.
The 1,3,4-thiadiazole scaffold is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[1][2][3] The successful and efficient scale-up of its derivatives, such as the target compound, is paramount for advancing pharmaceutical development programs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
Section 1: Synthesis Workflow Overview
The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole can be efficiently achieved via a two-step process starting from commercially available reagents. The general pathway involves the formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed cyclodehydration. This approach is robust and generally amenable to scale-up.
Caption: Overall workflow for the synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process, organized by synthesis stage.
Part A: Starting Materials & Reagent Quality
Question 1: The reaction to form the 1-benzoylthiosemicarbazide intermediate (Step 1) is giving a low yield and multiple spots on TLC. What's the likely cause?
Answer: This issue most often points to the quality and stoichiometry of your reagents.
-
Benzoyl Chloride Quality: On scale, it is crucial to use freshly distilled or newly purchased benzoyl chloride. Over time, it can hydrolyze to benzoic acid due to atmospheric moisture. Benzoic acid will not react under these conditions, effectively throwing off your stoichiometry and leading to unreacted thiosemicarbazide, which can complicate downstream processing.
-
Thiosemicarbazide Purity: Ensure your thiosemicarbazide is of high purity (>98%). Impurities can interfere with the nucleophilic attack on the benzoyl chloride.
-
Solvent & Base: The pyridine used as a base must be anhydrous. Water will readily react with benzoyl chloride. On a large scale, ensure your reactor is thoroughly dried before charging reagents. The primary role of pyridine is to scavenge the HCl byproduct; ensure at least one molar equivalent is used.
Question 2: Can I use a different base instead of pyridine in Step 1?
Answer: Yes, other tertiary amines like triethylamine (TEA) can be used. However, pyridine often gives cleaner reactions. If you switch to TEA, you may need to adjust the solvent system, as the solubility of the resulting triethylammonium chloride salt is different from that of pyridinium chloride, potentially making the reaction slurry more difficult to stir. For large-scale operations, a cost-effective inorganic base like potassium carbonate can be used in a suitable solvent (e.g., acetone), but reaction times may be longer.[3]
Part B: Cyclization & Chlorination (Step 2)
Question 3: My cyclization reaction with phosphorus oxychloride (POCl₃) is turning very dark, and the final yield is poor. What is happening?
Answer: This is a classic sign of thermal decomposition and side reactions, which are exacerbated at larger scales due to challenges with heat transfer.
-
Causality - The Role of POCl₃: Phosphorus oxychloride acts as both a chlorinating agent and a powerful dehydrating agent, which facilitates the cyclization of the thiosemicarbazide intermediate.[4] The mechanism involves the formation of a highly reactive phosphoro-chloridate intermediate, which then cyclizes.
-
Heat Management: The reaction is highly exothermic, especially during the initial addition of reagents. On a multi-kilogram scale, you cannot simply heat the mixture with a mantle. A jacketed reactor with controlled fluid circulation is mandatory. The POCl₃ should be added slowly and portion-wise to the mixture of the intermediate and chloroacetic acid, keeping the internal temperature below the specified limit (e.g., 90°C). Runaway reactions are a significant safety hazard.
-
Moisture Control: POCl₃ reacts violently with water. Ensure all reagents and equipment are scrupulously dry. Any moisture will consume the reagent and generate HCl and phosphoric acid, leading to side products and charring.
Question 4: The final product contains a significant amount of the 2-amino-5-phenyl-1,3,4-thiadiazole impurity. Why?
Answer: This impurity arises if the chloroacetic acid is not incorporated correctly. This typically happens if the cyclization of the 1-benzoylthiosemicarbazide occurs before the chloroacetyl moiety can be formed or react. The reaction of carboxylic acids with thiosemicarbazide in POCl₃ is a known route to 2-amino-1,3,4-thiadiazoles.[4] To favor the desired product, ensure all reagents are well-mixed before heating. The order of addition can also be critical; premixing the thiosemicarbazide intermediate and chloroacetic acid before the slow addition of POCl₃ is recommended.
Part C: Work-up & Product Isolation
Question 5: During the aqueous quench of the POCl₃ reaction, I'm seeing a lot of fumes and the product is oiling out instead of precipitating as a solid. How do I handle this at scale?
Answer: This is expected. The quench of residual POCl₃ with water is extremely exothermic and generates HCl gas.
-
Engineered Quench: Never add water directly to the hot reaction mixture. The correct procedure for scale-up is a "reverse quench." Prepare a separate, chilled vessel containing a large volume of ice water. Slowly and carefully transfer the reaction mixture into the stirred ice water, ensuring the temperature of the quench vessel does not exceed 20-25°C. This must be done in a well-ventilated area or a reactor with a scrubber system to handle the HCl off-gassing.
-
Promoting Crystallization: After the quench and neutralization with a base (e.g., 50% NaOH solution) to a pH of ~8, the product may initially separate as an oil.[4] To induce crystallization, you can:
-
Seed the mixture: Add a small crystal of pure product from a previous batch.
-
Agitate: Continue to stir the mixture vigorously as it cools.
-
Solvent addition: In some cases, adding a small amount of a co-solvent in which the product is less soluble (e.g., heptane) can promote precipitation.
-
Question 6: My crude product is a sticky solid that is difficult to filter. What are my options?
Answer: A sticky or gummy precipitate is usually due to residual solvent or impurities. Before filtration, stir the slurry for an extended period (e.g., 4-12 hours) at a cool temperature (0-5°C). This process, known as "digestion" or "aging," allows the crystals to mature and become more granular and easier to filter. Washing the filter cake with cold water or a non-polar solvent like hexane can also help remove sticky impurities.[5]
Part D: Purification
Question 7: Column chromatography is not practical for the 10 kg scale I'm targeting. How can I purify the final product?
Answer: Recrystallization is the most viable method for large-scale purification of solid compounds.
-
Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities should remain either highly soluble or insoluble at all temperatures. Common solvents for this class of compounds include ethanol, isopropanol, ethyl acetate, or mixtures like toluene/heptane.[6][7]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to form large, pure crystals. Rapid cooling often traps impurities.
-
Cool the mixture in an ice bath to maximize yield before filtering.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Section 3: Experimental Protocols (Lab-Scale)
The following protocols are provided as a baseline for optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of 1-Benzoylthiosemicarbazide
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add thiosemicarbazide (9.11 g, 0.1 mol) and anhydrous pyridine (50 mL).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add benzoyl chloride (14.06 g, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 200 mL of ice water.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum.
-
Expected yield: >90%.
Protocol 3.2: Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
-
In a flask equipped with a reflux condenser and mechanical stirrer, combine 1-benzoylthiosemicarbazide (19.52 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 50 mL) in one portion.
-
Heat the mixture to 80-90°C and maintain under reflux for 3 hours. The mixture will become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 500 mL of crushed ice with vigorous stirring.
-
A solid will precipitate. Carefully neutralize the slurry to pH 8 with a 50% aqueous NaOH solution while keeping the temperature below 20°C.[4]
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure white crystals.
Section 4: Data Summary Tables
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization/Chlorination |
| Scale | 0.1 mol | 0.1 mol |
| Key Reagents | Benzoyl Chloride, Thiosemicarbazide | 1-Benzoylthiosemicarbazide, POCl₃ |
| Solvent | Pyridine | Phosphorus Oxychloride (reagent & solvent) |
| Temperature | 0°C -> RT | 80-90°C (Reflux) |
| Reaction Time | 4 hours | 3 hours |
| Typical Yield | >90% (Crude) | 75-85% (After Recrystallization) |
| Key Hazard | Corrosive Reagents | Highly Exothermic, HCl gas evolution |
Section 5: Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing low yields in Step 2.
Caption: Decision tree for troubleshooting low product yield in the cyclization step.
References
-
Pomer S, et al. (2022). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
-
Zainab, A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
Yıldırım, S., et al. (2020). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PubMed Central. Available at: [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
-
Al-Salihi, A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubMed Central. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. Available at: [Link]
-
Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available at: [Link]
-
Atiya, R. N. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][8][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]
- Schafer, P., et al. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
-
Zhang, H., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. National Institutes of Health. Available at: [Link]
-
Guedes, N., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
- Zutter, U., et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Uneme, H., et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. European Patent Office. Available at: [Link]
-
El-Faham, A., et al. (2009). Synthesis of 1,3,4-thiadiazole derivatives. ARKIVOC. Available at: [Link]
Sources
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent spectroscopic data for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Welcome to the technical support center for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the spectroscopic analysis of this compound. Here, we provide troubleshooting guides in a question-and-answer format, detailed experimental protocols, and expert insights to ensure the integrity and reproducibility of your data.
I. Predicted Spectroscopic Data
While a comprehensive, publicly available dataset for 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is limited, the following table outlines the predicted spectroscopic data based on the analysis of analogous 1,3,4-thiadiazole derivatives and fundamental principles of spectroscopy. This table should serve as a baseline for what to expect in your experimental results.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | Phenyl protons: δ 7.90-8.10 (m, 2H, ortho-protons), δ 7.40-7.60 (m, 3H, meta- and para-protons); Chloromethyl protons: δ 4.80-5.00 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | Thiadiazole C2: δ 168-172 ppm; Thiadiazole C5: δ 165-169 ppm; Phenyl C1 (ipso): δ 128-132 ppm; Phenyl C2/C6 (ortho): δ 126-128 ppm; Phenyl C3/C5 (meta): δ 129-131 ppm; Phenyl C4 (para): δ 131-133 ppm; Chloromethyl C: δ 40-45 ppm |
| IR Spectroscopy (KBr pellet) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1610-1580 cm⁻¹ (C=N and C=C stretching); ~1480-1440 cm⁻¹ (Aromatic ring vibrations); ~750-690 cm⁻¹ (C-H out-of-plane bending for monosubstituted benzene); ~700-600 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 210/212 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: [M-Cl]⁺ (m/z 175), [C₆H₅CS]⁺ (m/z 121), [C₆H₅]⁺ (m/z 77) |
II. Troubleshooting Inconsistent Spectroscopic Data: FAQs
Inconsistencies in spectroscopic data can arise from a multitude of factors, from sample purity to instrumental parameters. This section addresses common issues you may encounter.
A. ¹H and ¹³C NMR Spectroscopy
Q1: My ¹H NMR spectrum shows a singlet for the chloromethyl group that is shifted significantly upfield or downfield from the predicted 4.80-5.00 ppm range. What could be the cause?
A1: Deviations in the chemical shift of the chloromethyl protons can be attributed to several factors:
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts.[1] For instance, more polar or aromatic solvents like DMSO-d₆ or benzene-d₆ can induce noticeable shifts compared to CDCl₃ due to different solvent-solute interactions. It is crucial to report the solvent used for your measurement.
-
Presence of Impurities: The most common cause of unexpected shifts is the presence of impurities. Unreacted starting materials or byproducts from the synthesis can have signals that overlap or influence the electronic environment of your target compound. For example, residual chloroacetic acid or its derivatives would present different chemical shifts.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, which would convert it to a hydroxymethyl group (-CH₂OH). This would result in a singlet at a different chemical shift, typically further upfield, and the peak may be broader.
Q2: I am observing more than the expected number of signals in the aromatic region of my ¹H or ¹³C NMR spectrum. What does this indicate?
A2: The presence of extra aromatic signals strongly suggests the presence of impurities. Common culprits include:
-
Unreacted Starting Materials: If the synthesis involves a benzoyl derivative, residual starting material will contribute its own set of aromatic signals.
-
Side-products: The synthesis of 1,3,4-thiadiazoles can sometimes yield isomeric byproducts or other heterocyclic systems depending on the reaction conditions.[2]
-
Positional Isomers: If substituted phenyl rings are used in the synthesis, the formation of positional isomers is a possibility, each giving a distinct set of aromatic signals.
Q3: My ¹³C NMR spectrum is missing the signals for the thiadiazole carbons, or they are very weak. Why is this happening?
A3: The carbons of the 1,3,4-thiadiazole ring are quaternary and often exhibit longer relaxation times. This can lead to weak or even unobservable signals in a standard ¹³C NMR experiment. To enhance the visibility of these signals, you can:
-
Increase the relaxation delay (d1): A longer delay between pulses allows for more complete relaxation of the quaternary carbons, leading to a stronger signal.
-
Increase the number of scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Use a different NMR experiment: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) will not show quaternary carbons, confirming their presence by their absence. A standard ¹³C{¹H} experiment is necessary.
B. IR Spectroscopy
Q4: My IR spectrum shows a broad absorption around 3400 cm⁻¹. Is this expected?
A4: No, a broad absorption in this region is not expected for pure 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole. This peak is characteristic of an O-H stretching vibration and strongly suggests the presence of:
-
Water: The sample may be wet. Ensure your sample is thoroughly dried before analysis.
-
Hydrolysis Product: As mentioned for NMR, hydrolysis of the chloromethyl group to a hydroxymethyl group will introduce an O-H bond.
-
Starting Material Impurity: If a carboxylic acid was used in the synthesis, its characteristic broad O-H stretch will appear in this region.
Q5: The C-Cl stretching vibration is weak or not clearly visible in my IR spectrum. Is this a problem?
A5: The C-Cl stretch typically appears in the fingerprint region (around 700-600 cm⁻¹) where many other bending vibrations occur.[3] It is often a weak to medium intensity band and can be obscured by other absorptions. While its presence is a good confirmation, its absence or weak intensity in a complex spectrum is not necessarily an indication of a problem, especially if other data (like mass spectrometry) support the presence of chlorine.
C. Mass Spectrometry
Q6: I am not observing the characteristic 3:1 isotopic pattern for the molecular ion peak. What could be the reason?
A6: The absence of the M⁺/M+2 isotopic pattern for a chlorine-containing compound can be due to:
-
Low Abundance of the Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion can be unstable and fragment readily. If the molecular ion peak is very weak, the M+2 peak may be indistinguishable from the baseline noise.
-
Ionization Technique: Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show a prominent molecular ion. If you are using EI and not seeing the molecular ion, consider switching to a softer method.
-
Impurity: The most intense peak in your spectrum might be from a co-eluting impurity that does not contain chlorine.
Q7: My mass spectrum shows a major peak that does not correspond to the expected molecular ion or fragments. How do I interpret this?
A7: An unexpected major peak likely represents a stable fragment of your molecule or an impurity. Consider the following:
-
Fragmentation Pathways: The 1,3,4-thiadiazole ring can undergo characteristic fragmentation. Common losses include N₂, HCN, and cleavage of the substituents. The chloromethyl group can lose a chlorine radical.
-
Impurities: As with other spectroscopic techniques, impurities can be the source of unexpected peaks. Consider the masses of potential starting materials and byproducts.
III. Recommended Analytical Protocols
To obtain consistent and reliable spectroscopic data, it is imperative to follow standardized protocols for sample preparation and data acquisition.
A. Protocol for NMR Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible. If necessary, purify the compound by recrystallization or column chromatography.
-
Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift dispersion.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard that has a signal that does not overlap with the analyte signals.
B. Protocol for Acquiring High-Quality NMR Spectra
-
Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
¹H NMR:
-
Acquire at least 16 scans.
-
Set a spectral width that encompasses all expected signals (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the concentration).
-
Use a relaxation delay of at least 2-5 seconds to ensure the detection of quaternary carbons.
-
IV. Visualizations
Troubleshooting Workflow for Inconsistent NMR Data
Caption: Structure and predicted ¹H NMR shifts.
V. References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
Technical Support Center: Enhancing the Solubility of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for the common, yet significant, challenge of poor aqueous solubility often encountered with this class of compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to effectively enhance the solubility of your compounds, thereby facilitating more reliable and reproducible experimental outcomes.
Understanding the Challenge: The Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prevalent scaffold in medicinal chemistry, valued for its diverse biological activities. However, the inherent aromaticity and lipophilicity of the phenyl and thiadiazole rings often contribute to low aqueous solubility. This can present a significant hurdle in various stages of research and development, from initial biological screening to formulation development. This guide provides a structured approach to systematically address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when encountering solubility issues with your 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole derivative.
Q1: What are the best starting solvents to dissolve my 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole derivative?
A1: Based on the synthesis of similar thiadiazole derivatives, organic solvents are the recommended starting point. Good solubility can be expected in solvents such as dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and to a lesser extent, in acetone , acetonitrile , and toluene .[1] For biological assays, creating a concentrated stock solution in DMSO is a common practice, followed by serial dilution into your aqueous assay buffer. However, be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and assay performance.
Q2: Will adjusting the pH of my aqueous solution improve the solubility of my compound?
A2: The impact of pH on the solubility of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole is predicted to be minimal. The thiadiazole ring contains two nitrogen atoms which are weakly basic. Computational predictions suggest the pKa of the protonated thiadiazole ring is likely to be in the range of 1-2. This means the compound will be predominantly in its neutral form at physiological pH (around 7.4). To achieve significant protonation and a potential increase in solubility, a very low pH would be required, which may not be compatible with many biological systems and could risk chemical degradation of your compound.
Q3: I'm observing a decrease in the concentration of my compound in solution over time. What could be the cause?
A3: There are two primary reasons for this observation: precipitation and chemical degradation.
-
Precipitation: Your compound may be crashing out of solution, especially if you have exceeded its thermodynamic solubility in the aqueous buffer. This is common when diluting a concentrated DMSO stock solution.
-
Chemical Degradation: The chloromethyl group is a reactive moiety and can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, or in the presence of nucleophiles in your buffer.[2] It is advisable to conduct forced degradation studies to understand the stability of your specific derivative under your experimental conditions.[3]
Q4: Are there any general strategies I can employ to improve the solubility of my thiadiazole derivative for in vitro screening?
A4: Yes, several formulation strategies can be employed. These include the use of co-solvents , cyclodextrins , and potentially salt formation if your derivative has a suitable ionizable group. The subsequent troubleshooting guides will delve into these techniques in detail.
Troubleshooting Guides
This section provides detailed, step-by-step guidance on common techniques to enhance the solubility of your 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole derivatives.
Guide 1: Co-solvency for Improved Aqueous Solubility
Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous medium.[4]
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds. They can disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate non-polar molecules.
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Select a Co-solvent: Common, biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5]
-
Prepare Co-solvent Blends: Prepare a series of aqueous solutions with increasing concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40% v/v in your buffer).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of your thiadiazole derivative to a fixed volume of each co-solvent blend in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of your compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration to identify the optimal blend for your needs.
Troubleshooting Co-solvency:
-
Issue: The required co-solvent concentration is too high and affects my biological assay.
-
Solution: Consider a different co-solvent. For example, PEG 400 may be less disruptive to cellular assays than ethanol at the same concentration. Alternatively, explore other solubility enhancement techniques.
-
-
Issue: My compound precipitates upon dilution of the co-solvent stock solution into the final assay medium.
-
Solution: This indicates that the final concentration is above the solubility limit in the final medium. You may need to increase the co-solvent concentration in the final medium (if tolerated by the assay) or use a lower final concentration of your compound.
-
Data Presentation: Example Solubility Profile
| Co-solvent (v/v %) | Ethanol (mg/mL) | Propylene Glycol (mg/mL) | PEG 400 (mg/mL) |
| 0 | 0.05 | 0.05 | 0.05 |
| 10 | 0.25 | 0.30 | 0.40 |
| 20 | 1.20 | 1.50 | 2.10 |
| 30 | 4.50 | 5.20 | 7.80 |
| 40 | 10.80 | 12.50 | 18.20 |
Visualization: Co-solvency Workflow
Caption: Workflow for determining optimal co-solvent concentration.
Guide 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[6]
Causality: The hydrophobic cavity of the cyclodextrin provides a favorable environment for the lipophilic phenyl and thiadiazole moieties of your compound, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex.
Experimental Protocol: Preparation of Cyclodextrin Inclusion Complexes
Method 1: Kneading Method
-
Molar Ratio Selection: Start with a 1:1 molar ratio of your thiadiazole derivative to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Kneading: In a mortar, add the cyclodextrin and a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Incorporate Compound: Gradually add your thiadiazole derivative to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
Method 2: Co-precipitation Method
-
Dissolution: Dissolve the cyclodextrin in an aqueous solution.
-
Add Compound: Dissolve your thiadiazole derivative in a small amount of a suitable organic solvent (e.g., ethanol) and add this solution dropwise to the cyclodextrin solution with constant stirring.
-
Precipitation: Continue stirring for a defined period (e.g., 1-2 hours) to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the precipitate with a small amount of cold water to remove any uncomplexed material and then dry it as described in the kneading method.
Troubleshooting Cyclodextrin Complexation:
-
Issue: The solubility enhancement is not significant.
-
Solution: Try a different type of cyclodextrin (e.g., β-cyclodextrin, γ-cyclodextrin, or other modified cyclodextrins). You can also experiment with different molar ratios (e.g., 1:2 drug to cyclodextrin).
-
-
Issue: The complex is not stable and the drug precipitates over time.
-
Solution: The co-precipitation method generally leads to more stable complexes than the physical mixture or kneading methods. Ensure complete removal of the organic solvent during the drying process.
-
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a thiadiazole derivative within a cyclodextrin.
Guide 3: Feasibility of Salt Formation
Salt formation is a common and effective method to increase the solubility and dissolution rate of ionizable drugs.[7]
Causality: By reacting an acidic or basic drug with a suitable counter-ion, a salt is formed which typically has a higher aqueous solubility than the free acid or base form. This is because the ionic nature of the salt allows for more favorable interactions with water molecules.
Applicability to 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole:
As previously mentioned, the thiadiazole nitrogens in your core structure are weakly basic. The predicted pKa of the conjugate acid is low (around 1-2). For effective and stable salt formation, a general rule of thumb is a pKa difference of at least 2-3 units between the drug and the counter-ion.
Given the low predicted basicity of the thiadiazole ring, forming a stable salt with a pharmaceutically acceptable acid may be challenging. The resulting salt would likely be highly acidic and prone to dissociation back to the free base in aqueous solutions at physiological pH.
However, if your specific derivative contains other, more basic functional groups (e.g., an amino group), salt formation becomes a much more viable strategy. A study on other 1,3,4-thiadiazole derivatives has shown that hydrochloride salts can improve aqueous solubility by 2- to 4-fold compared to the free bases.[8]
Experimental Protocol: Salt Screening (for derivatives with a suitable basic center)
-
pKa Determination: Experimentally determine or computationally predict the pKa of the most basic center in your molecule.
-
Counter-ion Selection: Select a range of pharmaceutically acceptable acids with pKa values at least 2-3 units lower than the pKa of your compound (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Small-Scale Salt Formation:
-
Dissolve your compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).
-
Add a stoichiometric amount of the selected acid.
-
Stir the mixture at room temperature or with gentle heating to induce crystallization.
-
If no precipitate forms, try cooling the solution or adding an anti-solvent (a solvent in which the salt is poorly soluble).
-
-
Characterization: Analyze the resulting solid by techniques such as XRPD (X-ray powder diffraction), DSC (differential scanning calorimetry), and TGA (thermogravimetric analysis) to confirm salt formation and assess its solid-state properties.
-
Solubility Assessment: Determine the aqueous solubility of the confirmed salts and compare it to the free base.
Troubleshooting Salt Formation:
-
Issue: No salt precipitates from the solution.
-
Solution: The salt may be too soluble in the chosen solvent system. Try a less polar solvent or an anti-solvent addition approach. Alternatively, the pKa difference between your compound and the acid may not be sufficient for stable salt formation.
-
-
Issue: The resulting salt is hygroscopic (readily absorbs moisture from the air).
-
Solution: This is a common issue with some salt forms. Screen a wider range of counter-ions, as some will form less hygroscopic salts.
-
Visualization: Salt Formation Logic
Caption: Decision-making process for pursuing salt formation.
References
-
Dani, U., et al. (2013). Synthesis and characterization of some new 1,3,4-thiadiazole derivatives. Current Studies in Basic Sciences, Engineering and Technology 2021, 174. Available at: [Link]
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Janowska, S., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736. Available at: [Link]
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Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. Available at: [Link]
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Al-Juboori, A. M. J., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemistry Methodology, 6(8), 604-611. Available at: [Link]
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Khan, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. Available at: [Link]
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Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. Available at: [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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de Freitas, R. H. C. N., et al. (2021). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. Available at: [Link]
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Volkova, T. V., et al. (2020). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering, 6(10), 5646-5657. Available at: [Link]
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Li, B., et al. (2019). Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions. Journal of Materials Chemistry A, 7(34), 19835-19842. Available at: [Link]
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Perlovich, G. L., et al. (2017). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances, 7(85), 54035-54047. Available at: [Link]
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Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239-253. Available at: [Link]
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Balamurugapandian, N., & Ravichandran, R. (2016). Inhibition of Substituted Thiadiazole Derivatives for the Control of Corrosion of Copper-Nickel (70/30) Alloy in Sea Water. Journal of Advanced Chemical Sciences, 2(4), 403-408. Available at: [Link]
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Popa, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 153-167. Available at: [Link]
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Kumar, L. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 116-121. Available at: [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Singh, S., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. SN Applied Sciences, 2(10), 1673. Available at: [Link]
-
Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. Available at: [Link]
-
Longdom Publishing. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences, 10(2), 1-5. Available at: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Available at: [Link]
-
Anoob Kumar K I, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]
-
Popa, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Soni, P., et al. (2014). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 449-457. Available at: [Link]
-
Bovet, D., et al. (1955). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 10(3), 357-363. Available at: [Link]
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Bakthavatchalam, R., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 159-167. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole Analogs as Potent Biological Agents
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological profile.[1][2][3][4] This five-membered heterocycle is a versatile scaffold, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7] The unique electronic and structural features of the 1,3,4-thiadiazole ring, such as its hydrogen bonding capability and stable aromatic nature, contribute to its favorable interactions with various biological targets and its relatively low toxicity in higher vertebrates.[2][3][8]
This guide focuses on the structure-activity relationship (SAR) studies of a specific class of derivatives: analogs of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. The presence of a reactive chloromethyl group at the 2-position serves as a versatile synthetic handle for introducing a wide range of functionalities, while the phenyl ring at the 5-position allows for systematic exploration of steric and electronic effects through substitution. Understanding how modifications at these positions influence biological activity is crucial for the rational design of novel and more potent therapeutic agents.
This comparative analysis will delve into the synthesis of these analogs, present key experimental data from various biological assays, and elucidate the critical structural features that govern their efficacy.
The Core Scaffold: Opportunities for Diversification
The 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole scaffold presents two primary points for chemical modification to generate a library of analogs for SAR studies. These modifications are key to tuning the molecule's physicochemical properties and its interaction with biological targets.
Caption: Key modification points on the core scaffold.
-
Position 5 (R1): The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups. This allows for a systematic study of how electronic properties influence biological activity.
-
Position 2 (R2): The highly reactive chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles to introduce diverse functional groups.
Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole and its Analogs
The synthesis of the parent scaffold and its subsequent derivatization is a multi-step process that allows for the introduction of desired functionalities in a controlled manner.
General Synthetic Workflow
The overall synthetic strategy involves the initial formation of the 1,3,4-thiadiazole ring, followed by the introduction of the reactive chloromethyl group, and finally, the diversification at this position.
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2,5-Disubstituted 1,3,4-Thiadiazoles: Structural Insights and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The precise three-dimensional arrangement of substituents on this heterocyclic core is paramount in dictating its interaction with biological targets. This guide provides a comparative analysis of the X-ray crystal structures of 2,5-disubstituted 1,3,4-thiadiazole derivatives, with a particular focus on understanding the structural influence of substituents analogous to the 2-(chloromethyl)-5-phenyl configuration. In the absence of a publicly available crystal structure for 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, this guide leverages crystallographic data from closely related analogs—namely 2-amino-5-phenyl-1,3,4-thiadiazole and 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one—to elucidate key structure-activity relationships. This analysis is supplemented with insights from the crystal structure of 2-chloro-5-(chloromethyl)-1,3-thiazole to hypothesize the conformational behavior of the chloromethyl group.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a privileged pharmacophore, integral to a wide array of therapeutic agents exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Its biological activity is intrinsically linked to the nature and orientation of the substituents at the C2 and C5 positions. These substituents govern the molecule's electronic properties, steric profile, and potential for intermolecular interactions within a biological target's binding site. X-ray crystallography provides the definitive blueprint of these molecular architectures, offering invaluable insights for rational drug design and development.
This guide will delve into a comparative analysis of the solid-state structures of key 1,3,4-thiadiazole derivatives to provide a framework for understanding how substituent choice impacts crystal packing and molecular conformation.
Comparative Crystallographic Analysis
To understand the structural nuances of 2,5-disubstituted 1,3,4-thiadiazoles, we will compare the crystal structures of two key analogs: 2-amino-5-phenyl-1,3,4-thiadiazole, which shares the phenyl group at C5, and 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, which features an electron-withdrawing group.
Case Study 1: 2-Amino-5-phenyl-1,3,4-thiadiazole
The crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole reveals a monoclinic crystal system with the space group P2(1)/c.[1] The key crystallographic parameters are summarized in the table below. In the solid state, the molecules form dimers through intermolecular hydrogen bonds, which then arrange into infinite layers.[1] This hydrogen bonding network, facilitated by the amino group, is a crucial determinant of the crystal packing. The phenyl group is not perfectly coplanar with the thiadiazole ring, exhibiting a slight twist. This dihedral angle is a critical parameter influencing the overall molecular shape and potential for π-π stacking interactions.
Case Study 2: 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
The crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one presents a more complex packing arrangement, with six independent molecules in the asymmetric unit (Z' = 6).[2][3][4][5] This complexity arises from a network of hydrogen-bonded dimers that form larger tetrameric constructs.[2][3][4][5] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic distribution within the thiadiazole ring and participates in various intermolecular close contacts, primarily with fluorine atoms.[2][3][4][5]
Comparative Insights and Extrapolation to 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
By comparing these two structures, we can infer the likely structural contributions of the chloromethyl and phenyl groups in the target molecule.
-
Influence of the Phenyl Group: The phenyl group at C5, as seen in the 2-amino analog, will likely induce a non-planar conformation relative to the thiadiazole ring. The degree of this twist will be influenced by the steric bulk and electronic nature of the substituent at C2.
-
Role of the C2 Substituent: The C2 position is critical for establishing intermolecular interactions. The amino group in the analog forms strong hydrogen bonds. In our target molecule, the chloromethyl group, while not a classical hydrogen bond donor, can participate in weaker C-H···X interactions and dipole-dipole interactions. Its conformational flexibility (rotation around the C-C bond) will be a key factor in determining the crystal packing.
-
Insights from a Thiazole Analog: The crystal structure of 2-chloro-5-(chloromethyl)-1,3-thiazole shows that the chloromethyl carbon and the chlorine atom at the 2-position lie close to the mean plane of the thiazole ring.[6][7] This suggests that a relatively planar arrangement around the heterocyclic ring is possible, though the presence of the bulkier phenyl group in our target molecule would likely introduce more steric hindrance.
The following table summarizes the key crystallographic data for the comparative compounds.
| Compound | 2-Amino-5-phenyl-1,3,4-thiadiazole | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one |
| Formula | C₈H₇N₃S | C₃HF₃N₂OS |
| Crystal System | Monoclinic | - |
| Space Group | P2(1)/c | - |
| a (Å) | 11.085(3) | - |
| b (Å) | 7.544(3) | - |
| c (Å) | 11.180(3) | - |
| β (˚) | 115.22(2) | - |
| V (ų) | 845.8(5) | - |
| Z | 4 | 6 (Z') |
| Key Interactions | Intermolecular N-H···N hydrogen bonds forming dimers. | Hydrogen-bonded dimers forming tetrameric constructs; S···O and O···O close contacts. |
Experimental Protocols
The determination of the X-ray crystal structure is a critical experimental procedure for validating the molecular structure and understanding its solid-state conformation. Below is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of a 2,5-disubstituted 1,3,4-thiadiazole derivative.
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
A common route to synthesize 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the substituted carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., phosphorus oxychloride or concentrated sulfuric acid) under inert atmosphere.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol, DMF).
Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly over several days.
-
Crystal Harvesting: Carefully collect the formed crystals and dry them under vacuum.
X-ray Diffraction Analysis
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (often cryogenic to reduce thermal motion).
-
Data Processing: The collected diffraction data are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to fit the experimental data.
-
Validation: The final structure is validated and deposited in a crystallographic database, generating a Crystallographic Information File (CIF).
Structure-Performance Relationship and Biological Activity
The 1,3,4-thiadiazole scaffold is a versatile platform for developing a wide range of biologically active agents. The substituents at the C2 and C5 positions play a crucial role in modulating this activity.
-
Anticancer Activity: Many 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity. For instance, derivatives bearing a phenyl group at C5 and various substituents at C2 have shown efficacy against several cancer cell lines. The chloromethyl group, being a reactive electrophile, could potentially act as an alkylating agent, forming covalent bonds with biological nucleophiles in cancer cells, a mechanism employed by some anticancer drugs.
-
Antimicrobial Activity: The incorporation of different aryl and alkyl groups at the C2 and C5 positions has led to the discovery of potent antibacterial and antifungal agents. The overall lipophilicity and electronic properties of the molecule, dictated by these substituents, are key to its antimicrobial efficacy.
Conclusion
While the definitive crystal structure of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole remains to be reported, a comparative analysis of its close structural analogs provides a robust framework for predicting its molecular conformation and crystal packing. The interplay between the phenyl group's potential for π-stacking and the chloromethyl group's capacity for halogen bonding and other weak interactions will undoubtedly lead to a unique and complex solid-state architecture. The synthesis and crystallographic analysis of this specific derivative are highly encouraged to further enrich our understanding of the structure-property relationships within this important class of heterocyclic compounds and to guide the future design of more potent therapeutic agents.
References
- Ishankhodzhaeva, M. M., Kadyrova, S. A., Surazhskaya, M. D., & Parpiev, N. A. (2001). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Russian Journal of Organic Chemistry, 37(5), 759–761.
- Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12816283, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3h)-one. Retrieved from [Link].
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-(chloromethyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1494.
- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219408, 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link].
- Ozturk, S., et al. (2004). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. Acta Crystallographica Section E: Structure Reports Online, 60(5), o820–o821.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- El-Sayed, W. A., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(11), 2933.
- Foroumadi, A., & Ebrahimi, S. (2014). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 19(10), 15997-16021.
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Al-Omair, M. A., et al. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][1][3][8] thiadiazole unit. Journal of the Chilean Chemical Society, 67(2), 5469-5473.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
